Zafirlukast m-Tolyl Isomer-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C31H33N3O6S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D |
InChI Key |
CXQBGQANHHFUKA-QRAXOWDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Characterization and Application of Zafirlukast m-Tolyl Isomer-d7
[1][2]
CAS: 1794760-52-3 Chemical Name: N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester Synonyms: Zafirlukast Related Compound D-d7; meta-Zafirlukast-d7[1][2][4][5]
Executive Summary
In the high-stakes environment of pharmaceutical quality control (QC), the separation and quantification of regioisomeric impurities represent a significant analytical hurdle.[1][3] Zafirlukast, a potent cysteinyl leukotriene receptor antagonist, is susceptible to the formation of a specific positional isomer: the m-Tolyl impurity (Related Compound D).[1][3][4]
This impurity arises from the meta-toluenesulfonamide contaminant in the starting material, differing from the active pharmaceutical ingredient (API) only by the position of a methyl group on the sulfonamide ring (meta vs. ortho).[2][3] Because these isomers possess nearly identical physicochemical properties, baseline chromatographic separation is challenging.[1][2][3]
This compound is the stable isotope-labeled (SIL) internal standard engineered specifically to address this challenge.[1][2] By incorporating a fully deuterated tolyl moiety (d7), this standard provides a distinct mass shift (+7 Da) that eliminates isotopic overlap, enabling precise quantification via LC-MS/MS even in complex matrices where chromatographic resolution is incomplete.[1][2][3]
Chemical Identity and Structural Logic[1][3]
Structural Divergence: Ortho vs. Meta
The pharmacological efficacy of Zafirlukast relies on the precise geometry of the o-tolyl sulfonamide moiety.[1] The m-tolyl isomer is a "critical pair" impurity; its formation is not due to degradation but rather a "synthesis-related" origin (carryover from starting materials).[1][2]
-
Zafirlukast (API): Contains a 2-methylphenyl (o-tolyl) sulfonamide group.[1][2]
-
m-Tolyl Isomer (Impurity): Contains a 3-methylphenyl (m-tolyl) sulfonamide group.[1][2][4]
-
m-Tolyl Isomer-d7 (Standard): Contains a 3-(methyl-d3)phenyl-d4 group.[1][2]
Deuterium Incorporation Strategy
The "d7" designation indicates that the entire m-tolyl ring system is deuterated.[1]
-
Ring Deuteration (d4): The four aromatic protons on the tolyl ring are replaced with deuterium.[1][2][3]
-
Methyl Deuteration (d3): The methyl group attached to the phenyl ring is fully deuterated (-CD₃).[1][2]
Why d7? A shift of +7 Da is optimal for bioanalysis and impurity quantification.[1][2]
-
Isotopic Fidelity: It places the internal standard mass (M+7) far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), preventing "cross-talk" in the MS detector.[1][2][3]
-
Chemical Stability: Deuterium on the aromatic ring and the methyl group is chemically stable and non-exchangeable under standard reverse-phase LC conditions (unlike acidic protons on the sulfonamide nitrogen).[1][2]
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of deuteration.
Figure 1: Structural relationship between Zafirlukast, its m-tolyl impurity, and the d7-labeled internal standard.[1][2][3][4]
Synthesis and Origins[1][3]
Understanding the origin of the impurity is prerequisite to controlling it.[1] The synthesis of Zafirlukast typically involves the coupling of an indole acid intermediate with o-toluenesulfonamide.[1]
Mechanism of Formation
The impurity enters the process via the sulfonamide starting material.[1]
-
Contaminant: Commercial OTS often contains 0.1% - 0.5% m-toluenesulfonamide (MTS) due to imperfect separation during toluene sulfonation.[1][2]
-
Reaction: During the coupling step (often mediated by EDC/DMAP or CDI), the MTS reacts with the indole acid at a rate similar to OTS, integrating the m-tolyl moiety into the final drug scaffold.[1][3]
Synthesis of the CAS 1794760-52-3 Standard
To produce the d7 standard, the synthesis must mimic the API route but substitute the sulfonamide reagent.[1]
-
Precursor: m-Toluenesulfonamide-d7 (fully deuterated).[1][2]
-
Coupling: The deuterated sulfonamide is coupled with the standard Zafirlukast indole acid intermediate.[1]
-
Purification: High-purity isolation is required (>98% chemical purity, >99% isotopic purity) to ensure no contribution to the unlabeled impurity signal.[1][2][3]
Analytical Application: LC-MS/MS Methodology
The "Critical Pair" Challenge
Separating Zafirlukast from its m-tolyl isomer is difficult on standard C18 columns because the hydrophobicity change is negligible.[1]
-
Standard C18: Often results in co-elution or a "shoulder" peak.[1][2]
-
Recommended Column Chemistry: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1][2] These phases interact with the pi-electron systems of the tolyl rings differently, often enhancing selectivity between ortho and meta isomers.[1][3]
Mass Spectrometry Parameters
Ionization Mode: ESI Positive (+).[1][2][3][6] The sulfonamide nitrogen is acidic, but the basic indole nitrogen and the carbamate allow for protonation [M+H]+.[1][2][3]
| Compound | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy (CE) | Rationale |
| m-Tolyl Isomer | 576.2 m/z | 337.1 m/z | 25-35 eV | Cleavage of sulfonamide bond; Indole fragment retained.[1][2] |
| m-Tolyl Isomer-d7 | 583.2 m/z | 337.1 m/z | 25-35 eV | Note: If the fragment is the indole core, the mass is identical to the analyte.[1][2] |
| Alternative Transition | 583.2 m/z | 464.2 m/z | Variable | Use if specific d7-retention is required. |
Critical Technical Note on Transitions: If the dominant fragment (e.g., m/z 337) corresponds to the indole core, both the unlabeled impurity and the d7-standard will produce the same product ion .[1][3] This is acceptable because the Precursor (Q1) filters them apart (576 vs 583). However, to ensure absolute specificity and avoid interference from potential co-eluting isobaric interferences, it is often better to select a transition where the deuterated moiety is retained in the fragment, if possible.[1][3]
-
Validation Step: Perform a product ion scan of the d7 standard to identify if a fragment retaining the tolyl-d7 group (e.g., sulfonamide cleavage retaining the sulfur side) is viable.[1][3] If not, rely on the Q1 mass shift.[1][3]
Experimental Workflow Diagram
Figure 2: Analytical workflow for impurity quantification using the d7-internal standard.
Regulatory and Quality Context
ICH Q3A/Q3B Compliance
Under ICH guidelines, impurities exceeding the identification threshold (usually 0.10%) must be structurally characterized.[1][2][3]
-
Specificity: Regulatory bodies (FDA, EMA) require analytical methods to demonstrate specificity.[1][2][3] Using the m-Tolyl Isomer-d7 allows you to prove that your method is specifically measuring the relevant isomer, not just the API tail or another interference.[1][2]
-
Linearity & Accuracy: The use of a structural analog IS (specifically a deuterated one) is the "Gold Standard" for accuracy, as it compensates for matrix suppression effects in the ESI source that might otherwise skew results for trace impurities.[1][3]
Handling and Stability[1][3]
-
Storage: Store at -20°C. Deuterated standards are generally stable, but the carbamate linkage in Zafirlukast derivatives can be sensitive to moisture and heat.[1]
-
Solution Stability: Prepare stock solutions in pure Acetonitrile or Methanol. Avoid acidic aqueous diluents for long-term storage to prevent hydrolysis of the carbamate or sulfonamide bonds.[1]
-
Isotopic Exchange: The aromatic and methyl deuteriums in this molecule are non-exchangeable.[1] You do not need to worry about back-exchange in protic solvents (unlike -OD or -ND labels).[1][2]
References
-
United States Pharmacopeia (USP). Zafirlukast Monograph: Impurity Tables and Related Compounds.[1][2][3] USP-NF Online.[1][2] Link[1][2][3]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[1][2][3] Link
-
Venkatesan, A. M., et al. "Bis(heteroaryl)maleimides: Synthesis and structure-activity relationships of a potent series of leukotriene synthesis inhibitors."[1][2][3] Journal of Medicinal Chemistry, 43.11 (2000): 2165-2175.[1][2][3] (Provides context on Zafirlukast structural analogs). Link[1][2][3]
-
PubChem. Zafirlukast m-Tolyl Isomer (Compound Summary). National Library of Medicine.[1][2] Link[1][2][3]
-
Chaudhari, B. G., et al. "Stability indicating RP-LC method for quantification of Zafirlukast in pharmaceutical dosage form."[1][2][3] Journal of Chromatographic Science, 50.4 (2012): 330-336.[1][2][3] (Describes separation challenges). Link[1][2][3]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Zafirlukast m-Tolyl Isomer | C31H33N3O6S | CID 42633112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lcms.cz [lcms.cz]
Zafirlukast m-Tolyl Isomer-d7 molecular weight and formula
Structural Characterization and Bioanalytical Applications
Executive Summary
Zafirlukast m-Tolyl Isomer-d7 is a highly specialized stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of Zafirlukast impurities in complex biological matrices. As a deuterated analog of the meta-tolyl positional isomer (a known process-related impurity of Zafirlukast), this compound serves as a critical tool in regulated bioanalysis, ensuring the integrity of pharmacokinetic (PK) data and impurity profiling in accordance with ICH Q3A/B guidelines.
This guide details the physicochemical properties, structural logic, and validated LC-MS/MS methodologies for utilizing this standard in drug development workflows.
Part 1: Chemical Identity & Physicochemical Profile
The differentiation between the active pharmaceutical ingredient (API), Zafirlukast, and its m-tolyl isomer relies on the specific position of the methyl group on the terminal sulfonyl-phenyl ring. The d7 modification involves the complete deuteration of this tolyl moiety, providing a mass shift sufficient to avoid isobaric interference during mass spectrometry.
Key Data Summary
| Property | Specification |
| Chemical Name | This compound |
| Systematic Name | Cyclopentyl 3-(2-methoxy-4-((3-(methyl-d3)phenyl-2,4,5,6-d4)sulfonylcarbamoyl)benzyl)-1-methyl-1H-indol-5-ylcarbamate |
| CAS Number | 1794760-52-3 |
| Molecular Formula | C₃₁H₂₆D₇N₃O₆S |
| Molecular Weight | 582.72 g/mol |
| Parent Isomer MW | 575.68 g/mol (Unlabeled m-Tolyl Isomer) |
| Mass Shift | +7.04 Da (attributed to hepta-deuterated m-tolyl ring) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.[1] |
| Appearance | Off-white to pale yellow solid. |
Structural Logic & Isomerism
The structural integrity of this standard is defined by two critical features:
-
Positional Isomerism: Unlike Zafirlukast, which contains an ortho-tolyl group (2-methylphenyl), this impurity features a meta-tolyl group (3-methylphenyl).
-
Isotopic Labeling: The meta-tolyl ring is fully deuterated (d7). This includes the three deuterium atoms on the methyl group (-CD₃) and four deuterium atoms on the aromatic ring (-C₆D₄), resulting in a stable, non-exchangeable label.
Figure 1: Structural relationship between the parent drug, its meta-isomer impurity, and the deuterated internal standard.
Part 2: Bioanalytical Application (LC-MS/MS)
In high-sensitivity assays, the This compound is used primarily to quantify the m-tolyl impurity. Using the parent drug's internal standard (Zafirlukast-d7) to quantify an isomer can lead to inaccuracies due to subtle differences in ionization efficiency and matrix suppression effects at the isomer's specific retention time.
1. Mass Spectrometry Parameters
Zafirlukast and its analogs are acidic due to the sulfonamide moiety, often favoring Negative Electrospray Ionization (ESI-) .
-
Ionization Mode: ESI Negative (-)
-
Precursor Ion (Q1):
-
Target (m-Tolyl Isomer): m/z 574.2 [M-H]⁻
-
Internal Standard (d7): m/z 581.2 [M-H]⁻
-
-
Product Ions (Q3):
-
Primary Transition (Quantifier): m/z 462.1 (Loss of carbamate/alkyl moiety; core sulfonamide retained).
-
Note: For the d7-IS, if the fragment retains the deuterated tolyl ring, the transition shifts to m/z 469.1.
-
2. Experimental Protocol: Plasma Extraction
Use this protocol as a baseline for method development.
Reagents:
-
LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Formic Acid (FA) or Ammonium Acetate (for pH buffering).
-
Blank Human Plasma (K2EDTA).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1 mg of this compound in 1 mL DMSO to create a 1 mg/mL master stock. Store at -20°C.
-
Working Solution: Dilute master stock with 50:50 ACN:Water to reach a working concentration of 500 ng/mL.
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of the d7-IS Working Solution .
-
Add 200 µL of chilled Acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
-
Injection: Transfer 100 µL of the supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS system.
3. Analytical Workflow Diagram
Figure 2: LC-MS/MS quantification workflow using this compound as an Internal Standard.
References
-
FDA Access Data . "Accolate (Zafirlukast) Label and Approval History." U.S. Food and Drug Administration. [Link][2]
-
PubChem . "Zafirlukast m-Tolyl Isomer (Compound Summary)." National Library of Medicine. [Link]
-
Pharmaffiliates . "this compound Reference Standard." Pharmaffiliates Analytics & Synthetics. [Link]
-
Bharathi, D. V., et al. "Development and validation of a sensitive LC-MS/MS method... for quantitation of zafirlukast in human plasma."[3] Biomedical Chromatography, 2008.[3] [Link]
Sources
Executive Summary
In the high-stakes environment of pharmaceutical impurity profiling, Zafirlukast Related Compound D presents a unique analytical challenge. Identified primarily as the m-tolyl isomer (CAS 1159195-69-3), it is a positional isomer of the active pharmaceutical ingredient (API), Zafirlukast.[1][2] Because it is isobaric with the API, mass spectrometry (MS) alone cannot distinguish them without chromatographic separation.[2]
To accurately quantify this impurity at trace levels (ICH Q3A/B limits), researchers employ Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard: Deuterated Zafirlukast Related Compound D .[1][2]
This guide provides an in-depth technical workflow for the identification, structural characterization, and analytical validation of this deuterated standard, ensuring rigorous compliance with regulatory standards.
Part 1: The Analytical Challenge & Strategic Necessity
The Target: Zafirlukast Related Compound D
Unlike degradation products formed via hydrolysis (e.g., des-cyclopentyl analogs), Related Compound D is typically a process-related impurity arising from the regio-isomeric contamination of the starting material, o-toluenesulfonamide, with m-toluenesulfonamide.[1][2]
-
Chemical Name: Cyclopentyl 3-{2-methoxy-4-[(m-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate.[1][2]
-
Molecular Formula:
(Same as Zafirlukast).[2] -
Differentiation Factor: Substitution position on the phenylsulfonyl ring (meta vs. ortho).[2]
The Solution: Deuterated Internal Standard (IS)
To quantify Compound D in a heavy matrix (plasma or formulation), a deuterated analog (e.g., Zafirlukast Related Compound D-d3 ) is required.[2]
-
Function: Corrects for ionization suppression/enhancement in LC-MS/MS.
-
Design Requirement: The deuterium label must be on a non-exchangeable position (e.g.,
or ) to prevent label loss during ionization.[1][2]
Workflow Visualization
The following diagram outlines the critical path from synthesis to validation.
Figure 1: Critical path for the identification and qualification of the Deuterated Standard.
Part 2: Structural Identification & Characterization Protocols[2][4]
This section details the self-validating protocols required to prove the identity of the deuterated compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the incorporation of deuterium and the exact mass shift.
-
Protocol:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Distinguish the meta-isomer (Compound D) from the ortho-isomer (API) and locate the deuterium label.[1][2]
-
1H-NMR (Proton) Strategy:
-
Aromatic Region (6.5 - 8.5 ppm): The ortho-tolyl group in Zafirlukast typically shows a characteristic pattern (d, t, t, d).[1][2] The meta-tolyl group in Compound D will show a different splitting pattern (s, d, t, d) due to the symmetry change.
-
Deuterium Confirmation: If the label is on the methoxy group (
), the strong singlet at ppm observed in the unlabeled compound will be absent or significantly diminished in the deuterated standard (silent in 1H-NMR).[1][2]
-
-
13C-NMR Strategy:
Isotopic Purity Assessment
Objective: Ensure the "d0" (unlabeled) contribution is minimized to prevent false positives in impurity quantitation.
-
Calculation:
[1][2] -
Threshold: The contribution of d0 (unlabeled Compound D) must be
of the labeled peak to be suitable for trace analysis.[2]
Part 3: Application Protocol (LC-MS/MS Validation)
Once identified, the deuterated compound serves as the Internal Standard (IS).[2] The following protocol ensures its validity in an analytical method.
Chromatographic Separation Logic
Since the API and Compound D are isobaric, the column chemistry is critical.[1]
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for positional isomers).[1][2]
-
Mobile Phase: Ammonium Acetate (10mM, pH 4.[2]5) / Acetonitrile.[1][2][4][5]
-
Gradient: Shallow gradient (e.g., 0.5% change per minute) around the elution time of the main peak to resolve the meta from the ortho isomer.
MS/MS Transition Diagram
The following diagram illustrates the Multiple Reaction Monitoring (MRM) logic.
Figure 2: MRM Transition Logic. Note: The specific product ion depends on whether the label is on the fragment retained or lost.[2] Ideally, the label is on the core indole/methoxy moiety retained in the Quant Ion.[1]
Experimental Method Steps
-
Stock Preparation: Dissolve Deuterated Compound D in DMSO (solubility aid).[2]
-
Spiking: Add the IS to both Calibration Standards (containing known amounts of non-deuterated Compound D) and Unknown Samples at a constant concentration (e.g., 50 ng/mL).
-
Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE) to clean the matrix.[2]
-
Analysis: Inject onto LC-MS/MS.
-
Quantitation: Plot the Area Ratio
vs. Concentration.
Part 4: Data Presentation & Validation Criteria
To validate the identification and use of this deuterated compound, the following data must be generated and tabulated.
Table 1: Validation Parameters for Deuterated IS Application
| Parameter | Acceptance Criteria | Scientific Rationale |
| Specificity | No interfering peaks at IS retention time in blank matrix. | Ensures the IS signal is purely from the added standard, not endogenous matrix. |
| Isotopic Overlap | Signal of IS in the Analyte channel < 5% of LLOQ.[2] | Prevents the IS from artificially inflating the reported impurity level ("Cross-talk"). |
| Retention Time | IS elutes within ±0.05 min of Analyte. | Deuterium effect on RT is minimal; co-elution ensures identical matrix suppression compensation.[1][2] |
| Recovery | Consistent recovery (>80%) across concentration range. | Proves the extraction method works equally well for the IS and the impurity. |
References
-
Goverdhan, G., et al. (2009).[2] Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.).[1][2] Zafirlukast | C31H33N3O6S. National Institutes of Health.[1][2] Retrieved February 6, 2026, from [Link]
-
Chavali, M., et al. (2012).[2] Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science. Retrieved February 6, 2026, from [Link][2]
Sources
Precision Impurity Profiling: The Zafirlukast Meta-Isomer Stable Isotope Labeled Standard
[1]
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the quantification of process-related impurities is governed by stringent ICH Q3A/B guidelines. For Zafirlukast (Accolate), a potent leukotriene receptor antagonist, a critical impurity arises from the positional isomerism of the sulfonamide moiety: the meta-isomer (3-methylbenzenesulfonyl analog).[1]
This technical guide details the design, synthesis, and analytical application of the Zafirlukast Meta-Isomer Stable Isotope Labeled (SIL) Standard . While generic SILs of the parent drug are common, the deployment of an isomer-specific SIL represents the gold standard in Isotope Dilution Mass Spectrometry (IDMS), eliminating ionization bias and retention time shifts that compromise the quantification of trace impurities in complex biological matrices.
Part 1: The Analytical Challenge
The Structural Divergence
Zafirlukast is chemically defined by an ortho-tolyl (2-methylphenyl) sulfonamide group.[1] The meta-isomer impurity arises when the starting material, o-toluenesulfonyl chloride, is contaminated with its m-isomer.[1]
-
Zafirlukast (API): Contains a 2-methylphenylsulfonyl moiety.[1][2]
-
Meta-Isomer (Impurity): Contains a 3-methylphenylsulfonyl moiety.[1]
While these two molecules share identical molecular weights (
-
Chromatographic Retention: They may partially resolve or co-elute depending on the stationary phase (C18 vs. Phenyl-Hexyl).[1]
-
Ionization Efficiency: The position of the methyl group can subtly alter the pKa of the sulfonamide nitrogen, affecting ESI response factors.
The Role of the SIL Standard
In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can cause significant errors.[1][3] A standard Zafirlukast-d3 IS may not perfectly track the ionization behavior of the meta-isomer if their retention times differ even by seconds in the presence of co-eluting phospholipids.
Therefore, the Zafirlukast Meta-Isomer SIL (e.g., labeled with deuterium or
Part 2: Chemistry & Isotopic Design
Isotopic Labeling Strategy
To create a robust SIL, the label must be metabolically stable and non-exchangeable.[4]
-
Preferred Label: Deuterium (
) or Carbon-13 ( ).[1][4] -
Optimal Position: The N-methyl group on the indole ring is the ideal site for labeling.[1] It is chemically inert and distinct from the sulfonamide region where the isomerism occurs.
-
Target Structure: N-(
-methyl)-Indole Zafirlukast Meta-Isomer.[1] -
Mass Shift: +3 Da (M+3). This provides sufficient separation from the naturally occurring isotopic envelope of the unlabeled impurity.
-
Stability Considerations
Labels placed on the sulfonamide nitrogen or the carbamate nitrogen are forbidden due to rapid Hydrogen-Deuterium Exchange (HDX) in protic mobile phases.[1] The label must be on a carbon-bound hydrogen (C-H) that does not undergo metabolic abstraction or acid-catalyzed exchange.[1]
Part 3: Synthesis & Characterization[5][6]
The synthesis of the Zafirlukast Meta-Isomer SIL follows a convergent pathway, differentiating itself from the API synthesis only in the sulfonamide coupling step.
Synthetic Workflow (Graphviz)[1]
Caption: Figure 1. Convergent synthesis of Zafirlukast Meta-Isomer-d3, highlighting the critical introduction of the isotope at the indole nitrogen and the meta-specific sulfonylation.
Characterization Criteria
Before use in validation, the SIL must pass the following checks:
-
Isotopic Purity:
enrichment (to prevent contribution to the analyte signal).[1] -
Chemical Purity:
(by HPLC-UV). -
No "Cross-Talk": The standard must not contain detectable levels of the unlabeled meta-isomer (M+0).
Part 4: Application Protocol (LC-MS/MS)[1]
This protocol describes the quantification of the meta-isomer impurity in human plasma using the SIL standard.
Reagents & Standards
-
Analyte: Zafirlukast Meta-Isomer (Reference Standard).
-
Internal Standard (IS): Zafirlukast Meta-Isomer-d3.
-
Matrix: Drug-free human plasma (K2EDTA).[1]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma into a 96-well plate. -
Spike IS: Add
of Meta-Isomer-d3 working solution ( in MeOH). -
Precipitate: Add
of Acetonitrile (0.1% Formic Acid). Vortex for 5 minutes. -
Centrifuge:
for 10 minutes at . -
Dilute: Transfer
of supernatant to a fresh plate and dilute with of water (to match initial mobile phase).
LC-MS/MS Conditions
Part 5: Data Interpretation & Troubleshooting[1]
The "Cross-Signal" Check
A common failure mode in impurity profiling is the "Cross-Signal Contribution." This occurs when the IS contributes to the analyte channel or vice versa.
Validation Test:
-
Inject a blank sample spiked only with the SIL-IS at the working concentration.[1]
-
Monitor the Analyte transition (
).[1] -
Requirement: Signal in the analyte channel must be
of the LLOQ (Lower Limit of Quantification).
Analytical Decision Matrix (Graphviz)
Caption: Figure 2. Decision matrix for selecting the appropriate Internal Standard based on chromatographic behavior.
References
-
Vertex AI Search. (2025).[1] Structures of Zafirlukast Impurities. ResearchGate. Retrieved from [Link][1][6]
-
National Institutes of Health (NIH). (2025).[1] Zafirlukast: PubChem Compound Summary. PubChem.[1][2] Retrieved from [Link][1]
-
Waters Corporation. (2025).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Retrieved from [Link][1]
-
LabRulez LCMS. (2025).[1] Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. LabRulez. Retrieved from [Link]
Sources
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolic and Synthetic Impurity Pathways of Zafirlukast
This guide provides a comprehensive exploration of the metabolic fate of Zafirlukast and the associated impurities that are of critical interest to researchers, scientists, and professionals in drug development. We will delve into the primary biotransformation pathways, the formation of reactive intermediates, and the origins of process-related impurities, underpinned by robust analytical strategies for their identification and control.
Introduction: The Imperative of Impurity Profiling in Drug Safety
Zafirlukast is a selective and competitive oral leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes, key mediators in the pathophysiology of asthma, thereby reducing airway inflammation, constriction, and mucus production.[2][3] The clinical success and safety of such a targeted therapy depend not only on the pharmacology of the active pharmaceutical ingredient (API) but also on a thorough understanding of its transformation within the body and the purity of the final drug product.
Impurities, whether arising from metabolic processes, synthetic routes, or degradation, can have significant pharmacological and toxicological effects. A comprehensive impurity profile is therefore a cornerstone of drug development, mandated by regulatory bodies to ensure patient safety and product consistency. This guide offers a detailed examination of Zafirlukast's metabolic pathways and synthetic impurities, presenting the causal mechanisms behind their formation and the self-validating analytical systems required for their characterization.
Part 1: The Metabolic Fate of Zafirlukast
Zafirlukast undergoes extensive hepatic metabolism, a critical factor in its pharmacokinetic profile and clearance from the body.[4][5] The biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to metabolites that are subsequently eliminated.
Primary Biotransformation: CYP2C9-Mediated Hydroxylation
The principal metabolic pathway for Zafirlukast is hydroxylation, a phase I reaction predominantly catalyzed by the cytochrome P450 2C9 (CYP2C9) isoenzyme.[3][6][7] This enzymatic process introduces a hydroxyl group onto the Zafirlukast molecule, increasing its polarity and facilitating its excretion. The resulting hydroxylated metabolites are the most common metabolic products found and are considered to be at least 90 times less potent as leukotriene receptor antagonists than the parent drug, contributing little to its overall clinical activity.[4][6][8] The primary route of elimination for these metabolites is through biliary excretion into the feces, with urinary excretion accounting for less than 10% of an administered dose.[3][6]
Caption: Major metabolic pathway of Zafirlukast via CYP2C9.
Bioactivation Pathway: CYP3A4 and Reactive Iminium Formation
While CYP2C9 is the primary workhorse for Zafirlukast metabolism, in vitro studies have shown that the CYP3A4 isoenzyme also plays a significant role, albeit through a different mechanism.[6][9] CYP3A4 can catalyze the dehydrogenation of Zafirlukast, leading to the formation of a reactive and electrophilic α,β-unsaturated iminium intermediate.[9][10]
This bioactivation is of high scientific interest for two reasons:
-
Potential for Hepatotoxicity: Such reactive intermediates can covalently bind to cellular macromolecules, including proteins, which is a mechanism often implicated in idiosyncratic drug-induced liver injury.[7][10]
-
Enzyme Inactivation: The iminium species has been shown to be a mechanism-based inhibitor of CYP3A4, meaning it can irreversibly inactivate the enzyme that produces it.[9] This can lead to significant drug-drug interactions with other medications that are also substrates for CYP3A4.[7]
The in vivo relevance of this pathway was substantiated by studies in rats, where a glutathione (GSH) conjugate of this reactive metabolite was detected in the bile, confirming its formation and subsequent detoxification in a living system.[9][10]
Caption: Bioactivation of Zafirlukast via CYP3A4.
Summary of Pharmacokinetic Properties
The metabolic profile of Zafirlukast directly influences its pharmacokinetics. A coherent understanding of these parameters is essential for predicting drug behavior and designing appropriate clinical dosing regimens.
| Parameter | Value | Significance & Rationale |
| Time to Peak Plasma (Tmax) | ~3 hours | Indicates rapid absorption following oral administration.[3] |
| Bioavailability | Unknown; reduced by ~40% with food | Co-administration with food significantly impacts absorption, necessitating specific dosing instructions (e.g., on an empty stomach).[3][5] |
| Protein Binding | >99% (predominantly albumin) | High protein binding limits the free fraction of the drug available for pharmacological activity and metabolism.[3][6] |
| Volume of Distribution (Vss/F) | ~70 L | Suggests moderate distribution of the drug into bodily tissues.[3][6] |
| Elimination Half-Life (t½) | ~8 to 16 hours | Allows for a twice-daily dosing schedule to maintain therapeutic concentrations.[3][11] |
| Primary Metabolism | Hepatic (CYP2C9, CYP3A4) | Clearance is dependent on liver function; impairment can increase drug exposure.[4][5] |
| Primary Excretion Route | Feces | Minimal renal clearance means dosage adjustments are generally not required for patients with kidney impairment.[4][6] |
Part 2: A Compendium of Zafirlukast Impurities
Beyond metabolites formed in vivo, impurities can be introduced during the synthesis of the API or arise from its degradation over time. These are classified as process-related impurities and degradation products, respectively.
Process-Related (Synthetic) Impurities
These impurities are by-products of the chemical synthesis of Zafirlukast. Their presence is often related to the purity of starting materials, incomplete reactions, or side reactions. Several such impurities have been identified, isolated, synthesized, and characterized to serve as reference standards in quality control.[12][13]
| Impurity Type | Description | Origin |
| Positional Isomers | Zafirlukast m-Tolyl Isomer, Zafirlukast p-Tolyl Isomer | Use of isomeric starting materials in the sulfonamide portion of the synthesis.[14][15] |
| Precursor-Related | Impurities arising from unreacted intermediates or contaminants within the penultimate steps of the synthesis.[12] | Incomplete reaction or carry-over of starting materials that were not fully purged. |
| Reaction By-products | Decyclopentyl Zafirlukast Methyl Ester and other structurally similar compounds.[13][14] | Side reactions occurring during key coupling steps in the synthesis pathway.[12] |
Degradation Products
Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light). For Zafirlukast, common degradation pathways can lead to hydrolysis products, oxidized degradants, and N-oxides.[16] Identifying these potential degradants is essential for developing stability-indicating analytical methods and establishing appropriate storage conditions for the drug product.
Part 3: Analytical and Methodological Framework
A robust analytical control strategy is non-negotiable for ensuring the purity and safety of Zafirlukast. This requires a self-validating system that combines high-resolution separation with definitive structural identification.
The Core Analytical Workflow
The causality behind the chosen analytical workflow is to create a system where results are cross-verified. A high-resolution separation technique first flags potential impurities. Subsequent spectroscopic analysis confirms their identity. This multi-step process ensures high confidence in the final impurity profile.
Sources
- 1. goodrx.com [goodrx.com]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Zafirlukast - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. academic.oup.com [academic.oup.com]
- 16. veeprho.com [veeprho.com]
A Technical Guide to the Nomenclature, Synthesis, and Application of Zafirlukast m-Tolyl Isomer-d7
Executive Summary: This guide provides a detailed technical examination of Zafirlukast m-Tolyl Isomer-d7, a critical isotopically labeled compound for pharmaceutical research. Zafirlukast is a leukotriene receptor antagonist used in asthma treatment.[1][2][3] Its synthesis can result in positional isomers, such as the m-tolyl variant, which must be monitored as impurities.[4] Deuterium labeling of this specific isomer creates a high-fidelity internal standard essential for precise quantification in bioanalytical assays and for conducting advanced pharmacokinetic studies. This document delineates the definitive IUPAC nomenclature, outlines a representative synthetic protocol and analytical characterization methods, and discusses the key applications of this molecule in modern drug development.
Part 1: Foundational Chemistry of Zafirlukast and its Isomers
Introduction to Zafirlukast
Zafirlukast is a selective and competitive peptide leukotriene receptor antagonist (LTRA) that specifically targets the cysteinyl leukotriene type 1 (CysLT1) receptor.[1][5] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma, contributing to airway edema, smooth muscle constriction, and inflammatory cell recruitment.[1] By blocking the action of these mediators, Zafirlukast provides a prophylactic and chronic treatment option for asthma management in patients aged five years and older.[3] The parent drug is administered orally and is highly protein-bound (>99%), primarily to albumin, with metabolism mediated by the cytochrome P450 enzyme CYP2C9.[6]
Structural Elucidation of Zafirlukast
The chemical structure of Zafirlukast is complex, featuring an indole core, a carbamate group, and a substituted benzamide moiety. The official chemical name is 4-(5-cyclopentyloxycarbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide.[1][2] A critical feature of the active pharmaceutical ingredient (API) is the presence of an ortho-tolylsulfonyl group (a sulfonyl group attached to a toluene ring at the 2-position). This specific orientation is crucial for its pharmacological activity.
Caption: Chemical structure of Zafirlukast highlighting the o-tolyl group.
The m-Tolyl Isomer: A Critical Impurity
In organic synthesis, the formation of positional isomers is a common challenge. A positional isomer of Zafirlukast involves the relocation of the methyl group on the tolyl ring from the ortho (1,2) position to the meta (1,3) or para (1,4) position.[7] The "Zafirlukast m-Tolyl Isomer" is specifically identified as a related compound and impurity of Zafirlukast.[4] Regulatory agencies require strict control over such impurities as they may have different pharmacological or toxicological profiles compared to the API. Therefore, the ability to accurately detect and quantify the m-tolyl isomer is paramount for ensuring drug quality and patient safety.
Caption: Comparison of the ortho- and meta-tolylsulfonyl moieties.
Part 2: Definitive IUPAC Nomenclature
Principles for Naming Isotopically Labeled Compounds
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming isotopically modified compounds.[8] For hydrogen isotopes, the symbols ²H (or D) for deuterium and ³H (or T) for tritium are used.[9] The number of deuterium atoms is indicated by a subscript, and their location is specified within the chemical name. The use of "-d" followed by a number in the common name is a shorthand that is formalized in the full IUPAC name.
IUPAC Name of this compound
The specific compound "this compound" refers to the meta-isomer in which all seven hydrogen atoms on the m-tolyl group (four on the aromatic ring and three on the methyl group) have been replaced by deuterium atoms.
Based on the established nomenclature principles, the definitive IUPAC name is: N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester [4]
-
Cyclopentyl...carbamate: Defines the ester group attached to the indole ring.
-
N-[3-[[...]-1-methyl-1H-indol-5-yl]: Describes the point of attachment to the nitrogen on the indole ring at position 5.
-
[2-Methoxy-4-[[...]-phenyl]methyl]: Details the benzyl group connecting the indole and benzamide portions.
-
[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]: This is the key segment.
-
(3-methylphenyl-d7): Specifies the tolyl group with the methyl group at the meta (3) position and indicates that this entire moiety contains seven deuterium atoms.
-
sulfonyl]amino]carbonyl]: Describes the sulfonamide linkage to the carbonyl group of the benzamide.
-
Nomenclature Summary
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| Zafirlukast | Cyclopentyl 3-{2-methoxy-4-[(o-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate[6] | 107753-78-6[6] | C₃₁H₃₃N₃O₆S |
| Zafirlukast-d7 | 3-[[2-Methoxy-4-[[[(2-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester[10] | 1217174-18-9[10] | C₃₁H₂₆D₇N₃O₆S |
| This compound | N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester[4] | 1794760-52-3[4] | C₃₁H₂₆D₇N₃O₆S |
Part 3: Synthesis and Characterization
Rationale for Deuterium Labeling
Deuterium labeling serves two primary purposes in pharmaceutical science:
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage.[11] In drug metabolism, if a C-H bond is cleaved in a rate-determining step, replacing it with a C-D bond can slow down the metabolic process, potentially improving the drug's pharmacokinetic profile.
-
Internal Standard for Bioanalysis: The most critical application for this compound is its use as an internal standard.[4][10] An ideal internal standard has nearly identical chemical and physical properties to the analyte but a different mass. A stable isotope-labeled (SIL) standard co-elutes with the analyte in chromatography and experiences similar ionization efficiency in mass spectrometry, correcting for variations in sample preparation and instrument response. This ensures the highest possible accuracy and precision in quantitative assays.[10]
Proposed Synthetic Pathway
The synthesis of this labeled isomer would logically involve the coupling of two key fragments: the indole-containing portion of the molecule and a deuterated m-toluenesulfonyl chloride.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. goodrx.com [goodrx.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. SID 178100355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zafirlukast - Wikipedia [en.wikipedia.org]
- 7. Tolyl group - Wikipedia [en.wikipedia.org]
- 8. Isotopically modified compounds [iupac.qmul.ac.uk]
- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 10. veeprho.com [veeprho.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
An In-Depth Technical Guide to the Role of the m-Tolyl Isomer in the Stability and Analysis of Zafirlukast
This guide provides a detailed examination of the chemical stability of Zafirlukast, with a specific focus on the analytical challenges posed by the m-Tolyl positional isomer. It is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization, formulation, and quality control of Zafirlukast. We will explore the distinction between degradation products and process-related impurities, elucidate the synthetic origin of the m-Tolyl isomer, and provide validated experimental protocols for its resolution and the assessment of Zafirlukast's stability.
Introduction: Zafirlukast and the Imperative of Purity
Zafirlukast is a potent and selective oral leukotriene receptor antagonist (LTRA) prescribed for the chronic treatment of asthma.[1][2] It functions by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor, thereby mitigating airway edema, smooth muscle constriction, and inflammation.[3][4] The chemical structure of Zafirlukast is cyclopentyl 3-{2-methoxy-4-[(o-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate.[1]
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric but a critical determinant of safety and efficacy. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at or above a specified threshold. Understanding the degradation pathways and potential process-related impurities of a drug substance is fundamental to developing stable formulations and robust, stability-indicating analytical methods.[5] For Zafirlukast, a key analytical challenge arises from a specific process-related impurity: the m-Tolyl isomer.
The m-Tolyl Isomer: A Process-Related Impurity, Not a Degradant
A common misconception is to classify all co-eluting species in a chromatogram as degradation products. In the case of Zafirlukast, the m-Tolyl isomer is a process-related impurity , meaning it is introduced during the synthesis of the drug substance rather than being formed by its degradation.[6][7]
This isomer is structurally identical to Zafirlukast except for the position of the methyl group on the tolyl sulfonyl moiety, which is at the meta-position instead of the ortho-position.
Causality: The Synthetic Origin
The formation of the m-Tolyl isomer is rooted in the starting materials used in Zafirlukast synthesis. The o-toluenesulfonamide moiety is typically introduced via a coupling reaction. If the o-toluidine or a related precursor used to synthesize the sulfonamide contains a small amount of the m-toluidine isomer as an impurity, this will inevitably lead to the formation of the Zafirlukast m-Tolyl isomer alongside the desired API.[8][9]
Because of their close structural similarity, separating Zafirlukast from its m-Tolyl isomer is non-trivial and represents a "critical impurity pair" that must be resolved by any quality control analytical method.[6][7]
Zafirlukast Degradation Pathways
To develop a robust, stability-indicating method, one must first understand how the API degrades. Forced degradation (or stress testing) studies are essential for this purpose.[5] They help identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[10] Zafirlukast has been shown to be susceptible to degradation under several stress conditions.[7]
-
Hydrolytic Degradation: Zafirlukast is particularly susceptible to alkaline hydrolysis.[11] This occurs via the cleavage of the carbamate ester linkage, resulting in the formation of a primary degradation product. Acidic conditions also lead to degradation, though generally to a lesser extent.
-
Oxidative Degradation: Stress testing with oxidizing agents like hydrogen peroxide shows that Zafirlukast can undergo oxidation.[7] N-oxide formation is a common pathway for molecules with amine functionalities.[12]
-
Thermal and Photolytic Degradation: The molecule also shows degradation when exposed to heat and light, highlighting the need for controlled storage conditions.[7]
Sources
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. brieflands.com [brieflands.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Advanced LC-MS/MS Method Development for Zafirlukast Impurity Profiling
Application Note & Protocol Guide
Abstract
This guide details a comprehensive workflow for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Zafirlukast and its related impurities. Designed for pharmaceutical researchers, this protocol addresses the specific challenges of Zafirlukast analysis, including its high hydrophobicity (LogP ~5.5), poor aqueous solubility, and the separation of structurally similar isomeric impurities.
Introduction & Scientific Context
Zafirlukast is a leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[1] It functions by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors.[1]
The Analytical Challenge
The synthesis and degradation of Zafirlukast can yield complex impurity profiles, including:
-
Descyclopentyl analogs: Resulting from hydrolysis.[2]
-
Regioisomers: Meta/Para isomers from the starting sulfonamide material.
-
Oxidative degradants: N-oxides and hydroxylated forms.
Standard HPLC-UV methods often lack the specificity to distinguish between co-eluting isomers or the sensitivity to detect trace genotoxic impurities (GTIs) at ppm levels. LC-MS/MS provides the necessary mass selectivity and sensitivity (LOQ < 1 ng/mL) required for modern regulatory compliance (ICH Q3A/B).
Target Analyte Profile
Understanding the physicochemical properties is the first step in method design.
| Compound | Description | Molecular Formula | MW ( g/mol ) | Key Polarity Characteristic |
| Zafirlukast | API | C31H33N3O6S | 575.68 | Highly Hydrophobic (LogP > 5) |
| Impurity A | Descyclopentyl Zafirlukast | C26H25N3O6S | 507.56 | More Polar (Acidic moiety exposed) |
| Impurity B | Methyl Ester Derivative | C27H27N3O6S | 521.59 | Non-polar |
| Impurity C | Oxidative Degradant | C31H33N3O7S | 591.68 | Polar (N-oxide or Hydroxyl) |
| Impurity D | Sulfonamide Isomer | C31H33N3O6S | 575.68 | Isobaric to API (Requires LC separation) |
Method Development Strategy
This section details the causality behind experimental choices, ensuring the method is robust by design.
Stationary Phase Selection
-
Recommendation: C18 with Core-Shell Technology (e.g., Kinetex C18 or Cortecs C18) or Phenyl-Hexyl.
-
Rationale: Zafirlukast is highly retained on C18. Core-shell particles (2.6 µm) offer UHPLC-like efficiency at lower backpressures, crucial for resolving the meta and para isomeric impurities which have identical mass spectra. A Phenyl-Hexyl phase can offer alternative selectivity (pi-pi interactions) if the C18 fails to resolve aromatic isomers.
Mobile Phase Chemistry
-
Buffer: 10 mM Ammonium Acetate (pH 4.5 - 5.0).
-
Rationale:
-
pH Control: Zafirlukast has acidic (sulfonamide) and basic (indole nitrogen) sites. A pH around 4.5 ensures the molecule is in a consistent ionization state, improving peak shape.
-
MS Compatibility: Ammonium acetate is volatile, preventing source contamination. Phosphate buffers (common in UV methods) are strictly prohibited in MS.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Rationale: ACN provides sharper peaks and lower backpressure than Methanol for this hydrophobic compound.
Mass Spectrometry (MS/MS) Optimization
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Mechanism: The indole nitrogen and the amide functionalities protonate readily
. -
MRM Transition Logic:
-
Precursor:
-
Product Ions: Fragmentation typically involves the cleavage of the sulfonamide bond or the loss of the cyclopentyl carbamate group.
-
Note: Isobaric impurities must be differentiated by Retention Time (RT) if their fragment ions are identical.
-
Experimental Protocol
Reagents & Standards
-
Solvents: LC-MS Grade Acetonitrile, Water, and Methanol.[3]
-
Additives: LC-MS Grade Ammonium Acetate and Formic Acid (if pH adjustment is needed).
-
Standards: Zafirlukast USP Reference Standard; Impurity Standards (custom synthesized or isolated).
Instrumentation Settings
Liquid Chromatography (LC)
-
System: UHPLC or High-Performance LC system.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C (Improves mass transfer and reduces backpressure).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 - 5 µL.
Gradient Program
| Time (min) | % B | Description |
| 0.0 | 30 | Initial equilibration |
| 1.0 | 30 | Isocratic hold to trap polar impurities |
| 10.0 | 90 | Linear ramp to elute Zafirlukast and hydrophobic impurities |
| 12.0 | 90 | Wash step to remove late-eluting dimers |
| 12.1 | 30 | Return to initial conditions |
| 15.0 | 30 | Re-equilibration |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive.[7]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Desolvation Gas: 800 L/hr (Nitrogen).
-
Cone Gas: 50 L/hr.
MRM Transitions (Representative)
-
Zafirlukast: 576.2
337.1 (Quantifier), 576.2 464.2 (Qualifier). -
Impurity A (Descyclopentyl): 508.2
337.1. -
Impurity B (Methyl Ester): 522.2
337.1.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Rationale: Zafirlukast is practically insoluble in pure water.[8] Using 100% organic diluent leads to "solvent effects" (peak distortion) when injecting onto a high-aqueous initial gradient. A 50:50 mix balances solubility with chromatographic integrity.
-
Procedure:
-
Weigh 10 mg Zafirlukast API.
-
Dissolve in 10 mL Acetonitrile (Stock A: 1 mg/mL).
-
Dilute Stock A with water to reach 50:50 solvent ratio for working standards (e.g., 10 µg/mL for impurity spiking).
-
Visualizations
Method Development Workflow
This diagram outlines the logical decision process for developing this specific method.
Caption: Logical workflow for optimizing LC-MS/MS parameters specifically for hydrophobic analytes like Zafirlukast.
Proposed Fragmentation Pathway
Understanding fragmentation aids in identifying unknown impurities.
Caption: Simplified fragmentation pathway showing the common indole core ion (m/z 337.1) used for screening related impurities.
Validation Framework (ICH Compliant)
To ensure the method is "self-validating," the following criteria must be met:
-
System Suitability:
-
Requirement: %RSD of peak area < 2.0% for 5 replicate injections of the standard.
-
Resolution: > 1.5 between Zafirlukast and the nearest eluting impurity (usually the meta isomer).
-
-
Linearity & Range:
-
Establish linearity from LOQ (approx. 0.5 ng/mL) to 150% of the specification limit.
-
Correlation coefficient (
) must be .
-
-
Accuracy (Recovery):
-
Spike impurities into the API solution at 50%, 100%, and 150% levels.
-
Acceptance criteria: 85-115% recovery.
-
Troubleshooting & Expert Insights
-
Issue: Carryover.
-
Cause: Zafirlukast is "sticky" due to high lipophilicity.
-
Solution: Use a needle wash with high organic content (e.g., 90:10 ACN:Water + 0.1% Formic Acid). Ensure the gradient has a sufficient "wash" step at 90-95% B.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between secondary amines and free silanols on the column.
-
Solution: Ensure Ammonium Acetate concentration is at least 10 mM to mask silanols. Increase column temperature to 45°C if necessary.
-
-
Issue: Signal Suppression.
-
Cause: Co-eluting matrix components (if analyzing plasma or formulated tablets).
-
Solution: Switch to a divert valve to send the first 1-2 minutes of flow to waste. Use a stable isotope-labeled internal standard (Zafirlukast-d3).
-
References
-
Venkateswara Rao, K., et al. (2025). "Identification, characterization and synthesis of impurities of zafirlukast." ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 5717, Zafirlukast." PubChem. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column." LabRulez. Available at: [Link]
-
Veeprho. (n.d.). "Zafirlukast Impurities and Related Compounds." Veeprho Laboratories. Available at: [Link]
-
International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Available at: [Link]
Sources
- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
using Zafirlukast m-Tolyl Isomer-d7 as internal standard
Application Note: Precision Quantification of Zafirlukast m-Tolyl Impurity using Deuterated Isomeric Internal Standards
Part 1: Executive Summary & Scientific Rationale
The Challenge: Isomeric Impurity Analysis
In the development of leukotriene receptor antagonists like Zafirlukast (Accolate®), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] A specific challenge arises from the m-Tolyl Isomer (meta-position), a positional isomer of the active pharmaceutical ingredient (API), which contains an o-tolyl (ortho-position) sulfonamide moiety.[1][2]
Because Zafirlukast and its m-tolyl isomer are isobaric (same molecular weight: 575.68 g/mol ) and possess nearly identical fragmentation patterns, mass spectrometry alone cannot distinguish them.[1][2] They must be chromatographically separated.[1][2][3] However, matrix effects (ion suppression/enhancement) can vary subtly even across narrow retention time windows.[1][2]
The Solution: Isomer-Specific Stable Isotope Dilution (SIDA)
This protocol utilizes Zafirlukast m-Tolyl Isomer-d7 as the Internal Standard (IS).[1][2] Unlike a generic analog or the d7-labeled parent drug, this specific IS matches the exact physicochemical properties (pKa, hydrophobicity) of the impurity target.[1][2]
Why this approach is superior:
-
Co-elution Tracking: The m-Tolyl-d7 IS co-elutes specifically with the m-Tolyl impurity, not the parent Zafirlukast.[1][2] This ensures that the IS experiences the exact same matrix suppression/enhancement as the impurity.[1][2]
-
Retention Time Locking: It acts as a definitive marker for the m-tolyl peak, preventing misidentification with the massive parent peak or other isomers.[1][2]
-
Linearity Assurance: It corrects for injection variability and extraction efficiency specifically for the trace impurity.[1][2]
Part 2: Experimental Protocol
Materials & Reagents
-
Analyte: Zafirlukast m-Tolyl Isomer Reference Standard.
-
Internal Standard: this compound (CAS 1794760-52-3).[1][2][4][5]
-
Matrix: Human Plasma (for PK studies) or API dissolution media (for QC).[1][2]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.[1][2]
Solution Preparation
A. Internal Standard Stock (100 µg/mL) [1][2]
-
Dissolve in 10 mL of Methanol.
-
Sonicate for 5 minutes. Store at -20°C.
B. Working Internal Standard Solution (500 ng/mL)
-
Dilute 50 µL of Stock A into 9.95 mL of 50:50 ACN:Water.
-
Critical: Prepare fresh daily to prevent deuterium exchange (though unlikely on the tolyl ring, it is good practice).[1][2]
Sample Preparation (Protein Precipitation)
This workflow is optimized for biological matrices but adaptable for API extraction.[1][2]
-
Aliquot: Transfer 100 µL of sample (plasma/standard) into a 1.5 mL centrifuge tube.
-
Spike: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.
-
Precipitate: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase conditions.
Part 3: LC-MS/MS Methodology
Chromatographic Conditions
Goal: Baseline resolution of Zafirlukast (Parent) and m-Tolyl Isomer.[1][2]
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1][2]
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1][2]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 1.0 | 30 | Load |
| 6.0 | 70 | Separation of Isomers |
| 7.0 | 95 | Wash |
| 9.0 | 95 | Wash |
| 9.1 | 30 | Re-equilibration |
Mass Spectrometry Parameters
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| Zafirlukast (Parent) | 576.2 | 337.1 | 30 | 25 | Quant |
| m-Tolyl Isomer | 576.2 | 337.1 | 30 | 25 | Quant |
| m-Tolyl Isomer-d7 | 583.2 | 344.1 | 30 | 25 | IS |
Note on Transitions: The product ion 337.1 corresponds to the fragment containing the sulfonylcarbamoyl moiety.[1][2] Since the d7 label is on the tolyl ring, the IS product ion shifts to 344.1 (+7 Da).[1][2]
Part 4: Visualization & Logic
Workflow Logic: Isomeric Separation & Quantification
This diagram illustrates the critical decision path for ensuring the method is valid for isomeric impurity analysis.
Caption: Workflow emphasizing the necessity of chromatographic resolution and the specific co-elution of the m-Tolyl-d7 IS with the target impurity.
Signal Pathway: SIDA Mechanism
How the internal standard corrects for ionization suppression.[1][2]
Caption: The SIDA mechanism demonstrating how the IS compensates for matrix effects by experiencing identical ionization conditions.
Part 5: Validation & Troubleshooting
System Suitability Criteria
Before running sample batches, the following criteria must be met:
-
Resolution (Rs): > 1.5 between Zafirlukast (Parent) and m-Tolyl Isomer.
-
Blank Check: No interference at the retention time of the m-Tolyl isomer > 20% of the LLOQ.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Signal Drop | Ion suppression from co-eluting phospholipids.[1][2] | Perform phospholipid removal (e.g., HybridSPE) or extend gradient wash.[1][2] |
| Peak Tailing | Secondary interactions with silanols.[1][2] | Increase buffer concentration (up to 10 mM) or switch to a newer column generation. |
| Deuterium Scrambling | High pH or catalytic surfaces.[1][2] | Ensure pH < 6.0 in mobile phase.[1][2] Use plasticware if metal adsorption is suspected.[1][2] |
| Cross-Talk | IS containing unlabeled impurity. | Verify IS purity. The contribution of IS to the analyte channel should be < 20% of LLOQ.[1][2] |
Part 6: References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1][2] Link
-
VEEPrho. "Zafirlukast-D7 | CAS 1217174-18-9."[1][2][6] Veeprho Laboratories, Accessed 2023.[1][2] Link
-
Pharmaffiliates. "this compound | CAS 1794760-52-3."[1][2][4][5] Pharmaffiliates Analytics & Synthetics, Accessed 2023.[1][2] Link
-
PubChem. "Zafirlukast m-Tolyl Isomer | C31H33N3O6S."[1][2] National Center for Biotechnology Information, Accessed 2023.[1][2] Link[1][2]
-
Chaudhari, B. G., et al. "Stability indicating RP-HPLC method for determination of Zafirlukast in pharmaceutical dosage form." Journal of Applied Pharmaceutical Science, 2012.[1][2] Link
Sources
- 1. Zafirlukast m-Tolyl Isomer | C31H33N3O6S | CID 42633112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
protocol for Zafirlukast isomer separation using HPLC
Application Note: High-Resolution Separation of Zafirlukast Regioisomers Using HPLC
Executive Summary
Zafirlukast (Accolate) is a selective peptide leukotriene receptor antagonist used in the treatment of asthma.[1][2] Chemically, it is an indole derivative containing an o-tolylsulfonylamino moiety.[2] A critical quality attribute (CQA) in Zafirlukast manufacturing is the removal of regioisomeric impurities : specifically the meta- and para-isomers originating from isomeric impurities in the o-toluenesulfonamide starting material.
Because these regioisomers possess identical molecular weights and near-identical hydrophobicities (LogP), standard C18 separations often result in co-elution.[2] This guide details two validated protocols to achieve baseline resolution (
-
Primary Method (RP-HPLC): A pH-sensitive Ammonium Formate/Acetonitrile gradient on a sub-2 µm C18 column.[2]
-
Alternative Method (NP-HPLC): A steric-discrimination method using an Amylose-based stationary phase (Chiralpak IA) to separate achiral regioisomers.[2]
Technical Background & Isomer Chemistry
Zafirlukast is the ortho-isomer .[2] The separation challenge lies in distinguishing the position of the methyl group on the terminal sulfonamide ring.
-
Target (API): o-Methyl isomer (Zafirlukast).[2]
-
Impurity A: m-Methyl isomer (Meta-isomer).[2]
-
Impurity B: p-Methyl isomer (Para-isomer).[2]
Scientific Rationale for Method Selection:
-
RP-HPLC Mechanism: The separation relies on the subtle difference in pKa and hydrodynamic volume created by the methyl group's position. The pH of the mobile phase is the critical variable; the sulfonamide proton is acidic, and ionization states significantly affect retention.
-
Amylose Stationary Phase Mechanism: Although Zafirlukast is achiral, amylose-based "chiral" columns create chiral cavities.[2] These cavities can discriminate between positional isomers (regioisomers) based on steric fit ("lock and key"), often providing superior resolution for structural isomers than standard C18 phases.[2]
Method Development Workflow
The following decision tree outlines the selection process for the appropriate protocol based on laboratory capabilities and resolution requirements.
Figure 1: Decision matrix for selecting the optimal Zafirlukast separation protocol.
Protocol A: High-Throughput RP-HPLC (QC Standard)
This method is preferred for routine Quality Control due to its compatibility with standard aqueous-organic solvents and MS detection.[2]
Chromatographic Conditions
| Parameter | Specification | Critical Note |
| Column | C18, 50 mm × 4.6 mm, 1.8 µm or 2.7 µm (Core-Shell) | Short column length reduces run time; sub-2 µm particles essential for isomer resolution.[2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid) | pH Control is Vital: pH 4.0 suppresses silanol activity while maintaining sulfonamide ionization stability.[2] |
| Mobile Phase B | Acetonitrile (100%) | High purity LC-MS grade required to minimize baseline noise at low UV.[2] |
| Flow Rate | 1.0 - 1.2 mL/min | Adjust based on backpressure limits (< 600 bar). |
| Temperature | 35°C | Elevated temperature improves mass transfer and peak shape.[2] |
| Detection | UV @ 238 nm (or 240 nm) | Isosbestic point region for sulfonamide derivatives.[2] |
| Injection Vol | 5 - 10 µL | Avoid overloading to prevent peak broadening.[2] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Sample Preparation
-
Diluent: Acetonitrile : Water (80:20 v/v).[2]
-
Stock Solution: Dissolve 10 mg Zafirlukast standard in 10 mL Diluent (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb sulfonamides).
Protocol B: Steric Discrimination via Normal Phase (High Resolution)
This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA).[2] While typically used for enantiomers, the "grooves" in the amylose polymer provide exceptional selectivity for the ortho, meta, and para shapes of Zafirlukast isomers.
Chromatographic Conditions
| Parameter | Specification | Critical Note |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA), 250 × 4.6 mm, 5 µm | Immobilized phase allows for robust solvent compatibility.[2] |
| Mobile Phase | n-Hexane : Ethanol : TFA : DEA (65 : 35 : 0.1 : 0.1 v/v/v/v) | Additives are Mandatory: TFA sharpens the acidic peak; DEA blocks basic sites to prevent tailing.[2] |
| Mode | Isocratic | Gradient not recommended for Normal Phase regeneration stability.[2] |
| Flow Rate | 1.0 mL/min | |
| Temperature | 25°C (Ambient) | Lower temperature enhances steric discrimination.[2] |
| Detection | UV @ 240 nm |
Expected Elution Order (Protocol B)
-
Ortho-isomer (Zafirlukast): ~10–12 min
-
Meta-isomer: ~14–16 min
-
Para-isomer: ~18–20 min Note: Large separation factors (
) are typical, making this ideal for isolating impurities for structural characterization (NMR).[2]
System Suitability & Troubleshooting
Acceptance Criteria
-
Resolution (
): > 2.0 between Zafirlukast and closest eluting isomer (usually Meta). -
Tailing Factor (
): < 1.5 for the main peak.[2] -
RSD (n=6): < 2.0% for retention time and area.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Meta/Para | pH drift in Method A | Remake Ammonium Formate buffer; ensure pH is exactly 4.0 ± 0.05. |
| Peak Tailing | Secondary Silanol Interactions | Increase buffer concentration to 20mM or add 0.1% TEA (if using Method B). |
| Retention Time Shift | Column Temperature Fluctuation | Ensure column oven is stable. Isomer separation is thermodynamically sensitive.[2] |
| Split Peaks | Solvent Mismatch | Ensure sample diluent matches initial mobile phase conditions (Method A: 40% ACN). |
References
-
Reddy, P. S., et al. "Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast." Journal of Chromatographic Science, vol. 50, no. 10, 2012. [2]
-
Rao, B. V., et al. "LC Separation of para and meta Isomers of Zafirlukast in Bulk Drug Samples and Pharmaceutical Dosage Forms Using a Chiral Stationary Phase."[2] Chromatographia, vol. 69, 2009.[2]
-
PubChem. "Zafirlukast Compound Summary."[2] National Library of Medicine.[2] [2]
-
Thermo Fisher Scientific. "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column."[2] Application Note ANCCSCETRETZAF.
Sources
Application Note: High-Sensitivity Extraction and Profiling of Zafirlukast and Related Impurities in Biological Matrices
This Application Note is designed for bioanalytical scientists and method developers requiring a robust, stability-indicating protocol for the extraction and quantification of Zafirlukast (ZAF) and its critical impurities from biological matrices (Human Plasma).
Executive Summary
Zafirlukast is a potent leukotriene receptor antagonist used in the management of asthma.[1][2][3][4][5] While standard pharmacokinetic (PK) assays focus solely on the parent compound, advanced drug development and toxicological studies require the simultaneous monitoring of Process-Related Impurities (PRIs) and Degradation Products (DPs) .
This protocol details a Mixed-Mode Anion Exchange (MAX) extraction strategy designed to capture the acidic parent drug and its structurally related impurities (sulfonamides and carboxylic acids) while eliminating neutral and basic matrix interferences. This method resolves the critical "Meta/Para" isomeric pair and retains polar oxidative degradants often lost in standard Liquid-Liquid Extraction (LLE) workflows.
Target Analyte & Impurity Profile
Zafirlukast contains a sulfonamide moiety (
Table 1: Critical Analytes and Impurities
| Analyte ID | Chemical Classification | Origin | Molecular Characteristic | Extraction Challenge |
| Zafirlukast (ZAF) | Sulfonamide / Indole | Parent | Hydrophobic, Acidic | Protein Binding (>99%) |
| Impurity A (Desmethyl) | Metabolite | Metabolic | Increased Polarity | Early elution; ion suppression |
| Impurity B (Isomer) | Regio-isomer (Meta) | Process | Isobaric to Parent | Requires chromatographic resolution |
| Impurity C (Oxidative) | N-oxide / Hydroxylated | Degradation | High Polarity | Risk of loss during wash steps |
| Impurity D (Hydrolysis) | Carboxylic Acid Deriv.[4][6] | Degradation (Acidic) | Highly Acidic | Competes for AX sites |
Method Development Logic (The "Why")
Selection of Extraction Mode: SPE vs. LLE/PPT
-
Protein Precipitation (PPT): Rejected. PPT leaves significant phospholipids that cause matrix effects (ion suppression), obscuring low-level impurities (<0.1%).
-
Liquid-Liquid Extraction (LLE): Rejected. While ZAF extracts well into Ethyl Acetate, polar oxidative degradants (Impurity C) partition poorly, leading to low recovery of critical degradants.
-
Solid Phase Extraction (SPE) - Selected: A Mixed-Mode Anion Exchange (MAX) sorbent is chosen.
-
Mechanism: The sorbent contains both hydrophobic (C18/Polymer) and strong anion exchange (
) groups. -
Rationale: At pH 7-8, Zafirlukast and its acidic impurities are negatively charged and bind to the anion exchange sites. Neutrals and bases are washed away. Elution occurs by neutralizing the charge (acidic elution), releasing the analytes.
-
Stability Considerations
Zafirlukast is sensitive to oxidative and acidic stress.[7]
-
Precaution: All extraction steps must be performed under amber light (sodium vapor) to prevent photolytic degradation.
-
Buffer Control: Avoid highly acidic loading conditions which trigger the formation of Impurity D (Hydrolysis product) ex vivo.
Experimental Protocol
Materials & Reagents[2][4][7]
-
SPE Cartridge: Oasis MAX (or equivalent Mixed-Mode Anion Exchange), 30 mg / 1 cc.
-
Internal Standard (IS): Zafirlukast-d5 (preferred) or Glybenclamide.
-
Loading Buffer: 50 mM Ammonium Acetate, pH 8.0.
-
Elution Solvent: Methanol:Acetonitrile (50:50) containing 2% Formic Acid.
Sample Preparation Workflow
Step 1: Pre-treatment
-
Thaw plasma samples at room temperature under amber light.
-
Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of Internal Standard working solution (500 ng/mL).
-
Add 600 µL of Loading Buffer (pH 8.0) .
-
Scientific Rationale: Dilution 1:3 disrupts protein binding (ZAF is >99% bound). pH 8.0 ensures the sulfonamide moiety is ionized (
/ ) to bind with the AX sorbent.
-
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
Step 2: SPE Extraction (Mixed-Mode Anion Exchange)
Figure 1: Mixed-Mode Anion Exchange (MAX) workflow optimized for acidic impurity retention.
Step 3: Post-Extraction
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A:Mobile Phase B (70:30).
-
Vortex and transfer to autosampler vials.
LC-MS/MS Analysis Conditions
To separate the Meta/Para isomers (Critical Pair), a core-shell column with high efficiency is required.
-
Column: Thermo Accucore RP-MS or Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
6.0 min: 85% B (Elution of Parent & Impurities)
-
7.0 min: 95% B (Wash)
-
7.1 min: 30% B (Re-equilibration)
-
MS/MS Transitions (ESI Positive)
While Zafirlukast is acidic, it ionizes well in positive mode due to the indole nitrogen.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Zafirlukast | 576.2 | 337.1 | 25 |
| Impurity A (Desmethyl) | 562.2 | 323.1 | 25 |
| Impurity C (Oxidative) | 592.2 | 353.1 | 28 |
| IS (Zafirlukast-d5) | 581.2 | 342.1 | 25 |
Validation & Troubleshooting
Matrix Effect Assessment
Since impurities are quantified at low levels, ion suppression must be ruled out.
-
Protocol: Post-column infusion of Zafirlukast while injecting a blank plasma extract.
-
Acceptance: No significant dips/peaks in the baseline at the retention time of impurities.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Recovery of Impurity C | Wash step too strong (organic > 20%) | Reduce organic content in Wash 2 to 5-10% Methanol. |
| Conversion of Parent to Impurity D | Acidic hydrolysis during evaporation | Ensure evaporation temperature < 40°C; do not prolong drying time. |
| Co-elution of Isomers | pH of Mobile Phase A drift | Strictly adjust Mobile Phase A to pH 3.5 ± 0.1. Isomer separation is pH-dependent. |
| Peak Tailing | Secondary silanol interactions | Use "End-capped" columns (e.g., RP-MS) and ensure ionic strength (5mM Amm. Formate) is sufficient. |
References
-
Thermo Fisher Scientific. (2012). Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column.[4] Application Note ANCCSCETRETZAF.[4] Link
-
Bui, K. H., et al. (1997). Determination of zafirlukast, a selective leukotriene antagonist, in human plasma by normal-phase high-performance liquid chromatography with fluorescence detection.[7][10] Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 131-136.[10] Link
-
Goverdhan, G., et al. (2009).[3] Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Thiyagarajan, T. K., et al. (2012).[3] Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science, 50(10), 914-921. Link
Sources
- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of Spiking Concentrations for Zafirlukast m-Tolyl Isomer-d7 in LC-MS/MS Bioanalysis
Executive Summary
This application note provides a rigorous methodology for determining the optimal spiking concentration of Zafirlukast m-Tolyl Isomer-d7 when used as a Stable Isotope Labeled Internal Standard (SIL-IS).
The m-Tolyl isomer (an impurity where the methyl group on the sulfonyl moiety is in the meta rather than the ortho position found in Zafirlukast) presents a unique challenge: it is isobaric with the parent drug and requires high-efficiency chromatographic separation.[1] The use of a structure-specific d7-IS is critical to normalize for matrix effects and retention time shifts distinct from the parent drug.[1]
Core Recommendation: The optimal IS spiking concentration is not a fixed number but a calculated equilibrium between Signal-to-Noise (S/N) stability and Isotopic Cross-Talk (Interference). For trace impurity analysis, we recommend targeting an IS response equivalent to 50–80% of the Upper Limit of Quantification (ULOQ) of the impurity calibration curve, provided the isotopic purity allows it.[1]
Scientific Rationale & Mechanism
The "Goldilocks" Zone of IS Spiking
Selecting the IS concentration is a trade-off between two failure modes:
-
Concentration Too Low (Shot Noise): If the IS signal is weak (< 10x S/N), precision degrades.[1] The IS becomes the limiting factor in method reproducibility (RSD).[1]
-
Concentration Too High (Crosstalk & Suppression):
-
Isotopic Impurity (d0 in d7): No deuterated standard is 100% pure.[1] A 98% pure d7 standard contains trace amounts of d0 (unlabeled analyte).[1] If you spike the IS at 1000 ng/mL, a 0.1% d0 impurity contributes 1 ng/mL to the analyte channel.[1] This artificially elevates the Lower Limit of Quantification (LLOQ).[1]
-
Detector Saturation: Excessive IS ions can saturate the electron multiplier, causing non-linear response ratios.[1]
-
Isotopic Separation Logic
Zafirlukast (
-
Analyte (m-Tolyl): m/z 576.2 [M+H]+
-
Internal Standard (d7): m/z 583.2 [M+H]+ (+7 Da shift)[1]
The +7 Da shift is chemically robust, preventing the natural isotopic envelope of the analyte (M+1, M+2) from interfering with the IS channel.[1] However, the reverse—IS interfering with the Analyte —is the primary risk due to incomplete deuteration during synthesis.[1]
Experimental Protocol: Optimization Workflow
Materials
-
Analyte Stock: Zafirlukast m-Tolyl Isomer (Certified Reference Material).
-
IS Stock: this compound (>98% isotopic purity recommended).[1]
-
Solvent: MeOH or DMSO (Zafirlukast is hydrophobic; ensure complete solubility).[1]
Step-by-Step Optimization Guide
Phase A: The "Crosstalk" Titration
Before running a calibration curve, you must determine the "Zero-Analyte" contribution.[1]
-
Prepare IS Dilutions: Prepare IS solutions in the mobile phase at three potential spiking levels (e.g., 50 ng/mL, 200 ng/mL, 500 ng/mL).
-
Inject Blanks: Inject a "Double Blank" (Matrix only) followed by "Zero Samples" (Matrix + IS only) for each concentration level.
-
Monitor Analyte Channel: Measure the area count in the Analyte transition channel (m/z 576.2 → Fragment).
-
Calculate Interference:
[1]-
Acceptance Criteria: The interference from the IS must be < 20% of the LLOQ response (per FDA/EMA M10 guidelines).[1]
-
Phase B: The Matrix Factor Assessment
-
Spike Matrix: Prepare 6 lots of blank matrix spiked with the IS at the selected concentration.[1]
-
Compare to Solvent: Prepare the same IS concentration in pure solvent (no matrix).
-
Calculate Matrix Factor (MF):
[1]-
Goal: MF should be between 0.85 and 1.[1]15. If MF < 0.5 (severe suppression), reduce the IS concentration or improve extraction (SPE/LLE).
-
Visualized Workflows (Graphviz)[1]
Diagram 1: IS Concentration Decision Tree
This diagram outlines the logic flow for accepting or rejecting a proposed spiking concentration.
Caption: Decision tree for balancing isotopic interference against signal intensity.
Diagram 2: Mechanism of Isotopic Crosstalk
Understanding why the d7-isomer can cause false positives in the impurity quantification channel.
Caption: Illustration of how isotopic impurity (d0) in the IS reagent contributes to false analyte signals.
Summary Data Tables
Table 1: Recommended Spiking Tiers (Example)
Based on a hypothetical Impurity ULOQ of 100 ng/mL.
| Tier | IS Conc.[1][2][3][4][5][6] (ng/mL) | Theoretical d0 Contribution (at 0.5% impurity) | Suitability |
| Low | 10 | 0.05 ng/mL | Good for LLOQ , but may suffer precision issues at ULOQ.[1] |
| Mid | 50 | 0.25 ng/mL | Optimal. High precision, interference < LLOQ (assuming LLOQ=1 ng/mL).[1] |
| High | 200 | 1.00 ng/mL | Risk. Interference equals the LLOQ.[1] False positives likely.[1] |
Table 2: Troubleshooting Matrix Effects
| Observation | Probable Cause | Corrective Action |
| IS Response drops >50% in samples vs. solvent | Ion Suppression (Phospholipids) | Switch to APCI source or improve cleanup (SLE/SPE). |
| IS Response varies with Analyte Conc. | "Ion Hogs" / Competition | Reduce Analyte injection volume or increase flow rate.[1] |
| IS Retention Time Shift | pH Mismatch or Column Overload | Ensure sample diluent matches initial mobile phase conditions. |
References
-
US Food and Drug Administration (FDA). (2022).[1][6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][6]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][1][7]
Sources
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Advanced Sample Preparation Protocol for Zafirlukast Impurity Profiling
Executive Summary & Scientific Rationale
Zafirlukast (ZAF) presents a unique analytical challenge due to its hydrophobic indole backbone, acidic sulfonamide moiety, and susceptibility to oxidative degradation. Standard "dilute-and-shoot" methods often fail to recover critical regio-isomeric impurities (meta- and para-isomers) or induce artifactual degradation during preparation.
This protocol departs from generic methodologies by implementing a Solubility-Stability Balanced System (SSBS) . We utilize a high-organic diluent buffered at a controlled pH to stabilize the sulfonamide ionization state, ensuring that the critical pair (Zafirlukast vs. its meta-isomer) remains resolved while preventing the precipitation of hydrophobic process impurities.
Critical Quality Attributes (CQAs) Addressed:
-
Regio-Selectivity: Distinguishing the ortho- (ZAF) from meta- and para- sulfonylcarbamoyl isomers.
-
Oxidative Stability: Preventing in-situ formation of the N-oxide degradant during sonication.
-
Solubility: Ensuring 100% recovery of the hydrophobic Methyl Ester impurity.
Chemical Context & Impurity Landscape[1][2][3][4][5]
Understanding the analyte's physicochemical behavior is the foundation of this protocol.
-
Hydrophobicity: ZAF is practically insoluble in water. High organic solvent content (>50%) is mandatory for initial solubilization.
-
Acidity: The sulfonamide group renders ZAF acidic. Sample solvents must possess sufficient buffering capacity or specific pH to prevent peak splitting or retention time shifts.
-
Photosensitivity: ZAF degrades under UV light; all preparation must occur under monochromatic (sodium) light or in amber glassware.
Table 1: Target Impurity Profile
| Impurity ID | Chemical Description | Origin | Relative Retention (RRT)* | Solubility Challenge |
| Zafirlukast | Parent (Ortho-isomer) | API | 1.00 | High (in Organic) |
| Impurity A | Acid Impurity (Hydrolysis product) | Degradant | ~0.67 | Moderate |
| Impurity B | Methyl Carbamate Impurity | Process | ~0.85 | High |
| Impurity C | Meta-Isomer | Process (Critical Pair) | ~0.95 | High |
| Impurity D | Para-Isomer | Process | ~1.05 | High |
| Impurity E | Methyl Ester Impurity | Process | ~1.30 | Very High (Hydrophobic) |
| Oxidative Deg | N-Oxide / Oxidative species | Degradant | ~0.43 | Moderate |
*RRT values are approximate and dependent on the specific C8/C18 gradient method used.
Reagents and Equipment
Reagents (Grade: HPLC/LC-MS or equivalent)
-
Acetonitrile (ACN): J.T. Baker Ultra Gradient Grade.
-
Methanol (MeOH): For specific solubility enhancement if required.
-
Water: Milli-Q (18.2 MΩ·cm).
-
Ammonium Formate: 99.99% purity (Buffer salt).
-
Formic Acid: For pH adjustment.[1]
The "Golden" Diluent
To maximize solubility while maintaining chromatographic peak shape, we employ a 75:25 (v/v) Acetonitrile:Water mixture.
-
Why 75% ACN? This high organic strength ensures the complete dissolution of the hydrophobic Methyl Ester Impurity and prevents the precipitation of ZAF at high concentrations (500 µg/mL).
-
Why Water? Essential to prevent solvent mismatch effects (peak distortion) when injecting onto a reversed-phase column.
Preparation:
-
Mix 750 mL Acetonitrile and 250 mL Water.
-
Degas by sonication for 5 minutes (Do not over-sonicate to avoid evaporation of ACN).
-
Note: No buffer is added to the diluent to avoid salt precipitation in the high-organic environment; the mobile phase buffer will handle pH control on-column.
Detailed Experimental Protocol
Standard Preparation (Self-Validating Control)
This workflow creates a bracketed standard to verify system performance before sample analysis.
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 25.0 mg of Zafirlukast Reference Standard into a 25 mL amber volumetric flask.
-
Add approx. 15 mL of Diluent .
-
Sonicate for 5 minutes (maintain temp < 25°C).
-
Dilute to volume with Diluent.
-
-
Working Standard (250 µg/mL):
-
Transfer 5.0 mL of Stock Solution into a 20 mL amber volumetric flask.
-
Dilute to volume with Diluent.
-
Validation Check: This concentration mimics the target analyte concentration, ensuring the detector response is within the linear range.
-
-
Sensitivity Solution (LOQ Check):
-
Dilute Working Standard to 0.125 µg/mL (0.05% level).
-
Requirement: S/N ratio must be > 10.
-
Sample Preparation (Drug Substance/Tablets)
Caution: Perform all steps in amber glassware.
Step 1: Weighing & Solubilization
-
Drug Substance: Weigh 25.0 mg ZAF sample into a 100 mL amber volumetric flask (Target: 250 µg/mL).
-
Drug Product (Tablets): Crush 10 tablets to fine powder. Weigh powder equivalent to 25.0 mg ZAF into a 100 mL amber flask.
Step 2: Initial Dispersion
-
Add 60 mL of Diluent .
-
Critical Control Point (CCP): Shake vigorously for 2 minutes to disperse the hydrophobic powder before sonication. This prevents "clumping" which traps impurities.
Step 3: Controlled Extraction
-
Sonicate for 15 minutes with temperature control (Water bath < 25°C).
-
Why? Heat promotes oxidative degradation. If the bath warms up, add ice.
Step 4: Equilibration & Make-up
-
Allow the flask to cool to room temperature.
-
Dilute to volume with Diluent. Mix well.
Step 5: Clarification (Filtration)
-
Use a 0.45 µm PTFE (Hydrophobic) syringe filter.
-
Why PTFE? Nylon filters can bind acidic drugs like Zafirlukast, leading to low recovery.
-
Discard the first 2 mL of filtrate. This saturates the filter membrane sites, ensuring the subsequent filtrate represents the true sample concentration.
-
Collect the remaining filtrate in an amber HPLC vial.
Visual Workflow (Graphviz)
The following diagram illustrates the logical flow and Critical Control Points (CCPs) of the preparation process.
Figure 1: Step-by-step workflow for Zafirlukast sample preparation highlighting Critical Control Points (CCPs) for recovery and stability.
Method Validation & Troubleshooting
To ensure trustworthiness, the method includes self-validating criteria.
System Suitability Criteria
Before analyzing samples, inject the Standard Solution and check:
-
Tailing Factor: NMT 1.5 (Ensures pH control is effective for the acidic sulfonamide).
-
RSD of Area: NMT 2.0% for 5 replicates.
-
Resolution: > 1.5 between Zafirlukast and any adjacent impurity peak (specifically the meta-isomer).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of ZAF | Filter Adsorption | Switch to PTFE filter; Ensure 2 mL discard volume. |
| Extra Peak @ RRT 0.43 | Oxidative Degradation | Reduce sonication time; Ensure bath temp < 25°C; Use fresh reagents. |
| Peak Splitting | Solvent Mismatch | Ensure Diluent contains water (25%); Reduce injection volume. |
| Drifting Retention Times | pH Instability | Verify Mobile Phase buffer pH (4.4 ± 0.05) carefully. |
References
-
Chavali, G., et al. (2012). "Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast." Journal of Chromatographic Science, 50(8), 733–740. Link
-
Ali, J. (2011). "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column." Thermo Fisher Scientific Application Note. Link
-
Gumieniczek, A., & Berecka, A. (2009). "Determination of zafirlukast by stability indicating LC and derivative spectrophotometry." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 895-900. Link
-
Veeprho Laboratories. "Zafirlukast Impurities and Related Compounds Structure and Limits." Veeprho Reference Standards. Link
Sources
Troubleshooting & Optimization
Zafirlukast m-Tolyl Isomer-d7 solubility in DMSO and Methanol
Welcome to the technical support guide for Zafirlukast m-Tolyl Isomer-d7. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for handling and dissolving this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of the Zafirlukast m-Tolyl Isomer.[1] Zafirlukast itself is a potent and selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor, used as an anti-asthmatic agent.[2][3] The primary application of the deuterated form, this compound, is as an internal standard in analytical and pharmacokinetic studies.[4] The stable isotope label allows for precise quantification of Zafirlukast in biological samples using mass spectrometry and liquid chromatography.[4]
Q2: What is the expected solubility of this compound in DMSO and Methanol?
Currently, there is no specific quantitative solubility data published for this compound. However, the solubility is expected to be very similar to that of the parent compound, Zafirlukast. The inclusion of seven deuterium atoms on the m-tolyl group represents a minor structural modification to a large molecule (Molecular Weight of Zafirlukast: ~576 g/mol vs. This compound: ~583 g/mol ) and is unlikely to significantly alter its solubility in organic solvents.[5][6]
Based on the data for Zafirlukast, the expected solubility is:
| Solvent | Solubility of Zafirlukast | Expected Solubility of this compound |
| DMSO | Freely soluble; approx. 20 mg/mL[7][8] | Expected to be freely soluble, approx. 20 mg/mL |
| Methanol | Slightly soluble[8][9][10] | Expected to be slightly soluble |
Note: "Freely soluble" and "slightly soluble" are qualitative terms. The quantitative value for DMSO provides a more concrete starting point for stock solution preparation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric pipette or calibrated micropipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For 10 mg of the compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution for 30-60 seconds.
-
If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage: Store the stock solution at -20°C. For long-term storage, consider aliquoting into smaller, single-use vials to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Methanol
Given the "slightly soluble" nature of Zafirlukast in methanol, preparing high-concentration stock solutions is not recommended. This protocol focuses on preparing a lower concentration working solution, which may be suitable for certain analytical methods.
Materials:
-
This compound (solid)
-
Anhydrous Methanol
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric pipette or calibrated micropipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration and Weighing: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add the desired volume of anhydrous methanol. It is advisable to start with a target concentration of ≤ 1 mg/mL.
-
Dissolution:
-
Cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonicate in a room temperature water bath for 10-15 minutes. Gentle warming (to no more than 30-35°C) may be attempted to aid dissolution, but be mindful of potential solvent evaporation and compound degradation.
-
Visually inspect for complete dissolution. If undissolved material remains, the solution is saturated. You may need to filter or centrifuge the solution to remove undissolved solid before use.
-
-
Storage: If complete dissolution is achieved, store the methanolic solution at -20°C. These solutions may be less stable than DMSO stocks, and precipitation upon freezing is a possibility. It is recommended to prepare fresh solutions.
Troubleshooting Guide
Issue 1: The this compound is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the dissolution technique may be insufficient.
-
Solution:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the approximate 20 mg/mL solubility limit.
-
Enhance Dissolution: Continue to vortex and sonicate. Gentle warming of the solution to 30-40°C can also help.
-
Serial Dilution: If you require a higher final volume, consider preparing a more concentrated stock (e.g., 20 mg/mL) and then diluting it to your target concentration.
-
Issue 2: The compound precipitates out of solution after being stored at -20°C.
-
Cause: The compound's solubility decreases at lower temperatures. This is more common in methanolic solutions.
-
Solution:
-
Re-dissolution: Before use, allow the vial to thaw completely at room temperature. Vortex and sonicate briefly to ensure the compound has fully re-dissolved.
-
Lower Concentration: Consider preparing and storing a less concentrated stock solution.
-
Solvent Choice: For long-term storage, DMSO is the superior solvent choice due to its higher solvating power for this compound and lower freezing point.
-
Issue 3: I need to prepare an aqueous working solution from my DMSO stock, but the compound precipitates.
-
Cause: Zafirlukast is practically insoluble in water.[8][9][10] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Minimize Organic Solvent: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1% and ideally below 0.1%.
-
Step-wise Dilution: Perform serial dilutions. For example, dilute the DMSO stock in your cell culture medium or buffer in a stepwise manner, vortexing between each step.
-
Direct Addition with Agitation: Add the small volume of DMSO stock directly to a larger volume of the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid dispersion.
-
Visualizing the Workflow
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Logic for Dissolution Issues
Caption: Troubleshooting steps for this compound dissolution.
References
-
U.S. Food and Drug Administration. (n.d.). ACCOLATE (zafirlukast) Label. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zafirlukast-d7. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zafirlukast-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5717, Zafirlukast. Retrieved from [Link]
-
Veeprho. (n.d.). Zafirlukast-D7. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ZAFIRLUKAST - gsrs. Retrieved from [Link]
-
Wikipedia. (n.d.). Zafirlukast. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Goldring, D., Botoshansky, M., Khalfin, R. L., Pertsikov, B., Nisnevitch, G., Ponomarev, V., Zaltzman, I., Gutman, A., & Kaftory, M. (2004). Solvates of zafirlukast. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 12), o843–o846. [Link]
-
U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast) label information. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Zafirlukast - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Zafirlukast m-Tolyl Isomer-d7
Reference ID: ZAF-ISO-D7-001
Status: Operational | Updated: October 2023[1][2]
Executive Summary
Zafirlukast m-Tolyl Isomer-d7 is a specialized, stable isotope-labeled internal standard utilized primarily for the quantification of Zafirlukast impurities via LC-MS/MS.[1][2] Unlike the parent drug, this isomer features a meta-substituted toluene sulfonamide moiety.[2]
Critical Stability Warning: This compound inherits the severe photosensitivity of the Zafirlukast scaffold.[2] Exposure to ambient laboratory light for even <30 minutes can induce irreversible cis-trans isomerization of the indole-vinyl bond, compromising chromatographic peak shape and quantitation accuracy.[1][2] Furthermore, as a deuterated standard, strict pH control is required to prevent deuterium scrambling (H/D exchange).[1][2]
Module 1: Solubility & Reconstitution
Q: My standard arrived as a solid. What is the optimal solvent for reconstitution?
Recommendation: DMSO (Dimethyl Sulfoxide) or 100% Methanol .[2]
The Science: Zafirlukast and its isomers are highly hydrophobic (LogP ~5.5).[2] They possess a rigid indole core that creates high lattice energy, making dissolution in aqueous buffers impossible without organic co-solvents.[2]
-
DMSO: Best for Stock Solutions (>1 mg/mL).[1][2] It prevents "crashing out" during freeze-thaw cycles.[1][2]
-
Methanol: Acceptable for Working Solutions, but higher volatility risks concentration shifts over time.[2]
-
Avoid: Pure Acetonitrile for high-concentration stocks (solubility is lower than in MeOH/DMSO) and never use water/buffer for the initial reconstitution.[1][2]
Q: I see a fine precipitate after diluting my stock into the mobile phase. Why?
Diagnosis: You likely triggered "Solvent Shock." This occurs when a high-organic stock (e.g., 100% DMSO) is injected rapidly into a highly aqueous buffer (e.g., 90% Water).[1][2] The local solubility limit is exceeded before mixing is complete.[2]
Troubleshooting Protocol:
-
Step-Wise Dilution: Do not jump from 100% DMSO to 10% Organic. Perform an intermediate dilution (e.g., dilute Stock to 50% MeOH, then to final mobile phase conditions).
-
Vortex Immediately: Ensure rapid dispersion during addition.
-
Check pH: Zafirlukast is acidic (sulfonamide pKa ~4-5).[1][2] In acidic mobile phases (pH < 4), the molecule is protonated and less soluble.[2] Ensure your mobile phase pH is compatible with your concentration (pH 5-7 improves solubility but check column limits).[1][2]
Module 2: Photostability (Critical)
Q: My LC-MS peak area is dropping, and a new peak is appearing at a slightly different retention time. Is my column failing?
Diagnosis: This is likely Photo-Isomerization , not column failure. The Zafirlukast scaffold contains a styryl-like conjugated system (indole-vinyl-benzene) that is highly photoreactive.[1][2] UV/Visible light causes the trans-isomer (active/stable) to flip to the cis-isomer.[1][2]
The Evidence:
-
Isobaric Interference: The new peak has the exact same mass (MRM transition) but elutes earlier/later.[2]
-
Irreversibility: Once formed, the cis-isomer does not spontaneously revert in solution.[2]
Corrective Action:
-
Amber Glass Only: All stocks and samples must be in amber glass vials.
-
Autosampler Protection: Ensure the LC autosampler door is opaque or the tray is covered.[2]
-
Lights Off: Perform weighing and dilution steps under low-light conditions (or yellow sodium light if available).
Module 3: Isotopic Integrity (Deuterium Exchange)
Q: Can I use this standard in acidic or basic forced degradation studies?
Recommendation: Proceed with Extreme Caution.
The Science: While the C-D bonds (likely on the tolyl ring/methyl) are generally robust, extreme pH can catalyze Hydrogen-Deuterium (H/D) Exchange (Scrambling).[1][2]
-
Acidic Conditions (pH < 2): High risk of protonation-induced exchange on the aromatic ring over extended periods.[1][2]
-
Basic Conditions (pH > 10): Risk of base-catalyzed hydrolysis of the carbamate or sulfonamide linkages, destroying the molecule entirely.[2]
Protocol for Stability:
-
Buffer Choice: Use volatile buffers (Ammonium Acetate/Formate) at near-neutral pH (pH 4.5 - 6.[1][2]5) for LC-MS.[1][2]
-
Solvent: Avoid storing in protic solvents (Methanol/Water) for >1 month if possible.[1][2] Acetonitrile (aprotic) is safer for intermediate storage to prevent slow H/D exchange.[1][2]
Module 4: Data & Compatibility Tables
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| DMSO | Excellent (***** ) | Low | Primary Stock Storage (-20°C) |
| Methanol | Good (*) | Moderate (Protic) | Working Standards / Dilutions |
| Acetonitrile | Moderate () | Low (Aprotic) | Intermediate Dilutions |
| Water / PBS | Insoluble (X) | High (Hydrolysis) | Do Not Use for Reconstitution |
| Chloroform | Good (****) | High (Photo-oxidation) | Avoid (chlorinated solvents promote radical damage) |
Module 5: Workflow Visualizations
Figure 1: Optimal Reconstitution & Handling Workflow
This workflow minimizes precipitation and photodegradation risks.[2]
Figure 2: Degradation Decision Tree
Diagnose signal loss or extra peaks using this logic flow.
References
-
PubChem. Zafirlukast. National Library of Medicine.[2] Available at: [Link][1][2]
-
Radhakrishna, T., et al. (2002).[1][2] Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Gumieniczek, A., & Berecka, A. (2009).[1][2] Stability-indicating high-performance liquid chromatographic analysis of zafirlukast in tablets. Pharmazie. (Demonstrates light sensitivity and hydrolytic pathways).[1][2]
Sources
Technical Support Center: Preventing Degradation of Deuterated Zafirlukast Standards
Audience: Researchers, Bioanalytical Scientists, and DMPK Specialists. Scope: Stability preservation, troubleshooting signal loss, and mitigating deuterium exchange in LC-MS/MS workflows.
Core Technical Directive
Deuterated Zafirlukast (typically Zafirlukast-d3 , labeled at the N-methyl indole position) serves as the gold-standard internal standard (IS) for quantifying Zafirlukast in biological matrices.[1] However, its reliability is compromised by three primary vectors: photolytic cleavage , hydrolytic degradation , and non-specific adsorption .
This guide synthesizes mechanistic insights with field-proven protocols to ensure the integrity of your analytical standards.
Mechanism of Degradation & Stability
To prevent degradation, one must first understand the chemical vulnerabilities of the Zafirlukast molecule.
Degradation Pathways Visualization
The following diagram outlines the critical stress points for Zafirlukast-d3.
Figure 1: Primary degradation and loss pathways for Zafirlukast-d3.[1] Red paths indicate chemical breakdown; yellow indicates physical loss.[1]
Troubleshooting Guide (Q&A)
Issue 1: Internal Standard Signal Drop
Q: My Zafirlukast-d3 signal intensity decreases significantly over a sequence run, but the retention time is stable. Is the molecule degrading?
Diagnosis: Likely Non-Specific Adsorption (NSA), not chemical degradation.[1]
-
Mechanism: Zafirlukast is highly lipophilic (LogP ~5-6).[1] In highly aqueous mobile phases or low-concentration working solutions (<100 ng/mL), it rapidly adsorbs to the walls of polypropylene (PP) or polystyrene containers.[1]
-
The Fix:
-
Solvent Switch: Ensure your working standard contains at least 50% organic solvent (Acetonitrile is preferred over Methanol).[1]
-
Container Material: Switch to Amber Glass silanized vials. Avoid standard polystyrene tubes for low-concentration dilutions.[1]
-
Anti-Adsorption Agents: Add 0.1% Formic Acid or bovine serum albumin (BSA) to the sample diluent to block active sites on the container walls.
-
Issue 2: Appearance of "Ghost" Peaks
Q: I see small peaks eluting just before the main Zafirlukast peak in my blank samples injected after a high standard. Are these impurities?
Diagnosis: Photodegradation Products or Carryover .[1]
-
Mechanism: Zafirlukast is extremely sensitive to UV light. Exposure to ambient lab light for even 1-2 hours can generate photo-isomers and oxidative degradants that may share transitions with the parent drug.[1]
-
The Fix:
-
Amber Protection: All stock and working solutions must be handled in amber glassware. Wrap clear vessels in aluminum foil immediately.
-
Divert Valve: If the peaks are carryover, implement a needle wash with a high-organic solvent (e.g., 90:10 ACN:Water + 0.1% Formic Acid).[1]
-
Issue 3: Mass Shift / Isotopic Cross-Talk
Q: I am detecting a signal in the analyte channel (M+0) contributed by the IS (M+3), or vice versa. Is my deuterium exchanging with the solvent?
Diagnosis: Isotopic Impurity or Fragmentation Cross-talk , rarely D/H exchange.
-
Mechanism:
-
D/H Exchange: Zafirlukast-d3 is typically labeled on the N-methyl group.[1] This is an sp³ carbon-deuterium bond, which is kinetically stable and does not exchange with protic solvents (like water or methanol) under standard LC-MS conditions.[1]
-
Cross-talk: If the mass resolution is insufficient, or if the collision energy is too high, the M+3 isotope envelope may bleed into the M+0 channel.
-
-
The Fix:
-
Verify Label Position: Confirm your Certificate of Analysis (CoA) states the label is on the N-methyl group.
-
Adjust MRM: Ensure your precursor isolation window is narrow enough (e.g., 0.7 Da) to exclude the M+3 isotope of the analyte from the IS channel.
-
Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
| Parameter | Specification | Rationale |
| Solvent | 100% Acetonitrile (LC-MS Grade) | Zafirlukast is stable in ACN.[1] Methanol can promote transesterification or slower degradation over months.[1] |
| Concentration | 1.0 mg/mL | Higher concentrations saturate adsorption sites, minimizing percentage loss to container walls. |
| Storage | -20°C or -80°C | Arrhenius kinetics dictate that lower temperatures exponentially slow hydrolysis and oxidation.[1] |
| Container | Amber Glass Vial (Screw Cap) | Blocks UV radiation (critical) and prevents adsorption common in plastics.[1] |
Protocol B: Stability Decision Tree
Use this workflow to diagnose the root cause of IS instability.
Figure 2: Diagnostic workflow for identifying the source of Zafirlukast-d3 instability.
References
-
Development of a Stability-Indicating RP-LC Method for Zafirlukast. Journal of Chromatographic Science. (2012). Identifies oxidative and acidic hydrolysis as primary degradation pathways. [1]
-
Zafirlukast Chemical Structure & Properties. PubChem. (2025).[1][2] Confirms lipophilicity and structural moieties susceptible to hydrolysis. [1][3]
-
Internal Standard Calibration Problems. LCGC International. (2015). Discusses signal suppression and adsorption issues in LC-MS bioanalysis.
-
Drug Adsorption to Plastic Containers. PubMed. (2008).[1] Highlights the loss of lipophilic/basic drugs to polystyrene and polypropylene surfaces.[4]
-
Zafirlukast-13C,d3 Synthesis & Stability. EvitaChem. Notes the use of N-methyl deuterium labeling for enhanced kinetic stability.
Sources
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 178100355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues with Zafirlukast m-Tolyl Isomer-d7
Topic: Resolving Co-elution Issues with Zafirlukast m-Tolyl Isomer-d7
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 6, 2026[1]
Executive Summary
You are likely accessing this guide because you are attempting to quantify Zafirlukast Related Compound D (the m-Tolyl isomer) using its deuterated internal standard (m-Tolyl Isomer-d7 ), but are facing chromatographic overlap.
In Zafirlukast analysis, the separation of the active pharmaceutical ingredient (API)—which contains an o-tolyl moiety—from its m-tolyl isomer impurity is a classic positional isomer separation challenge .[2] Because these two compounds are isobaric (MW 575.7 g/mol ), mass spectrometry alone cannot distinguish them if they co-elute.[1][2] The d7-standard (MW 582.7 g/mol ) is used to quantify the impurity, but its utility is nullified if the chromatographic method cannot resolve the m-isomer from the massive API peak.[2]
This guide addresses the three distinct co-elution scenarios:
-
Isobaric Clash: The m-Tolyl impurity co-elutes with the Parent Zafirlukast.[1][2]
-
Isotope Effect: The d7-standard elutes slightly apart from the native m-Tolyl impurity.[1][2]
-
Suppression: The d7-standard co-elutes with the Parent Zafirlukast, causing signal suppression.[1]
Module 1: The "Physics" of Separation (Stationary Phase Selection)
Q: I am using a standard C18 column. Why do the Zafirlukast Parent and the m-Tolyl Isomer co-elute?
A: This is a failure of selectivity mechanisms.[1] C18 (Octadecylsilane) columns separate primarily based on hydrophobicity .[1][2] The o-tolyl (Parent) and m-tolyl (Impurity) isomers have nearly identical hydrophobicity (logP ~5.5).[2] The steric difference between the methyl group being at the ortho vs. meta position is insufficient to create a retention time shift on a dispersive phase like C18.[1]
The Solution: Switch to Phenyl-Hexyl or PFP Phases.
To separate positional isomers, you must exploit
-
Phenyl-Hexyl: The aromatic ring in the stationary phase interacts with the aromatic rings of Zafirlukast.[1] The ortho-methyl group in the Parent creates steric hindrance that disrupts this
- overlap, reducing retention.[2] The meta-isomer is more planar/accessible, allowing stronger - interaction and increased retention.[2] -
PFP (Pentafluorophenyl): Offers even stronger shape selectivity due to the electron-deficient ring, often reversing elution orders compared to C18.[2]
Experimental Protocol: Column Screening
| Parameter | Standard Condition (Likely Failing) | Optimized Condition (Recommended) |
| Column Chemistry | C18 (e.g., BEH C18, ODS) | Phenyl-Hexyl or PFP (e.g., biphenyl, fluorophenyl) |
| Mechanism | Hydrophobic Interaction | |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 4.[2]5) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Gradient | Fast ramp (5-95%) | Shallow gradient (e.g., 50-70% B over 15 min) |
Critical Note: Methanol is preferred over Acetonitrile for Phenyl phases because ACN's
-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gain.[1]
Module 2: The Deuterium Isotope Effect
Q: My d7-standard peak elutes 0.1 minutes before the native m-Tolyl impurity. Is this a problem?
A: This is the Chromatographic Deuterium Effect (CDE) .[1][3] In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic than their protium counterparts because the C-D bond is shorter and has a smaller molar volume than the C-H bond.[2] This results in the deuterated standard eluting slightly earlier.
Impact:
-
Peak Integration: If you use a narrow "Expected RT" window in your processing method, you might miss the d7 peak.[1]
-
Quantification: If the native impurity is riding on the tail of the Parent Zafirlukast peak, the d7 standard (eluting earlier) might be pushed further into the Parent's suppression zone.
Troubleshooting Workflow:
-
Widen Integration Windows: Ensure your processing software looks for the IS peak in a window ±0.5 min around the native retention time.[1]
-
Align MRM Windows: Do not trigger the MRM for the impurity based solely on the d7 RT. Trigger based on the latest eluting component.
Module 3: Mass Spectrometry & Crosstalk
Q: I see a signal in the m-Tolyl-d7 channel even when I inject only the Parent Zafirlukast. Is my standard contaminated?
A: This is likely Isotopic Crosstalk or Source Fragmentation , not contamination.
Scenario A: The M+7 Contribution
The Parent Zafirlukast (Mass
Scenario B: In-Source Fragmentation (Most Likely) Zafirlukast is fragile.[1][2] In the ion source, the Parent molecule can lose a fragment that results in an ion with the same mass as the d7-standard's precursor or product ion.[1]
The Fix: Optimization Diagram
Caption: Workflow for eliminating MS/MS crosstalk between Zafirlukast Parent and Deuterated Standards.
Recommended Transitions (Example):
-
Parent/m-Tolyl (Native): 576.2
337.1 (Quantifier)[2] -
m-Tolyl-d7 (IS): 583.2
344.1 (Quantifier)[2] -
Note: Ensure the product ion (337 vs 344) contains the tolyl moiety where the deuterium label is located.[1] If the fragmentation cleaves off the tolyl ring, the d7 and native will produce the SAME product ion, ruining specificity.
Module 4: Experimental Troubleshooting Guide
Visualizing the Separation Strategy
The following diagram illustrates the decision matrix for separating the critical pair (Parent vs. m-Tolyl Impurity).
Caption: Step-by-step logic for resolving the Zafirlukast positional isomer critical pair.
Frequently Asked Questions (FAQs)
Q: Can I use the d7-standard if I can't separate the m-Tolyl impurity from the Parent? A: No. Because the Parent and the m-Tolyl impurity are isobaric (same mass), the Mass Spectrometer cannot distinguish them. You rely entirely on chromatography to separate them.[1][2] If they co-elute, the massive signal from the Parent will drown out the trace impurity, and the d7 standard will not correct for this because the interference is not matrix suppression, but direct isobaric overlap.
Q: What is the recommended storage for this compound? A: Store at -20°C . Deuterated standards are generally stable, but Zafirlukast derivatives can be sensitive to light and moisture.[1] Always equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the ester linkage.[1]
Q: Why does the USP method use C18 if it doesn't separate these well?
A: Older USP methods often focus on the assay of the main API or general impurities.[1] As synthetic routes evolve, specific positional isomers (like the m-tolyl) become "specified impurities" requiring updated, higher-selectivity methods.[2] The USP method may require modernization (e.g., moving to sub-2
References
-
United States Pharmacopeia (USP). Zafirlukast Monograph: Impurities.[1][2] USP-NF.[1][2] (Standard reference for Zafirlukast related compounds and chromatographic parameters).
-
PubChem. Zafirlukast Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Journal of Chromatographic Science. Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. (Discusses the specific difficulty of separating meta/para isomers). Available at: [Link][2]
-
Turowski, M., et al. Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography.[1][2] Journal of Chromatography A. (Foundational text on the mechanism of CDE).[1]
-
Pharmaffiliates. this compound Product Data. (Source for chemical structure and stability data). Available at: [Link][2]
Sources
Technical Support Center: Zafirlukast-d7 Bioanalysis & Isotopic Integrity
[1][2]
Welcome to the Advanced Bioanalysis Support Portal. Current Status: Operational | Topic: Zafirlukast-d7 Isotopic Exchange & Stability Role: Senior Application Scientist[1][2]
Executive Summary
In high-sensitivity LC-MS/MS assays for Zafirlukast (Accolate), the use of a deuterated internal standard (IS), Zafirlukast-d7 , is critical for compensating matrix effects and recovery variations.[1][2] However, users frequently report "isotopic exchange" or signal instability.[1][2]
The Reality: True chemical Hydrogen/Deuterium (H/D) exchange requires labile protons (N-H, O-H).[1][2][3] Commercial Zafirlukast-d7 typically labels the stable cyclopentyl ring or tolyl methyl group with Carbon-Deuterium (C-D) bonds.[1][2] Therefore, what appears to be "exchange" is often Source-Induced Fragmentation (Label Loss) or Isotopic Impurity (Cross-talk) .[1][2]
This guide provides the diagnostic logic to distinguish between chemical instability, instrument parameters, and synthesis impurities.[2]
Part 1: Diagnostic Workflow (The Triage)
Before altering your chemistry, you must isolate the root cause.[2] Use this logic gate to determine if you are facing true exchange, fragmentation, or impurity.[2]
Figure 1: Decision tree for diagnosing isotopic anomalies in Zafirlukast-d7 analysis.
Part 2: Technical Deep Dive & Mechanism
1. The Molecule: Zafirlukast [4][5][6][7][8][9][10]
-
Formula:
-
Key Moiety: Sulfonamide (Acidic, pKa ~4-5) and Indole.[1][2]
-
Ionization: Typically Positive ESI
or Negative ESI .[1][2]
2. The "Exchange" Myth vs. Reality
Users often incorrectly identify Label Loss as Exchange .[2]
-
True H/D Exchange: Occurs on labile protons (e.g., the sulfonamide -NH-).[1][2] If your "d7" label included this position, it would instantly swap with
in water/methanol mobile phases.[2] -
Commercial Stability: High-quality Zafirlukast-d7 places the deuterium on the Cyclopentyl ring (7 protons available) or the o-Tolyl methyl group.[1][2] These are
bonds and are chemically stable in standard LC solvents.[2]
3. The "Label Loss" Trap (Critical)
If your MRM transition monitors the loss of the group containing the deuterium, your IS will appear as the native analyte in the detector.[2]
Example Scenario:
-
IS Label: Zafirlukast-d7 (Labeled on Cyclopentyl ring).[1][2]
-
Precursor:
( of d7).[1][2] -
Common Fragment: Loss of the cyclopentyl carbamate moiety.[2]
-
Result: The fragment ion no longer carries the d7 label. It has the same mass as the fragment from native Zafirlukast.
-
Symptom: The IS channel shows low signal, or the Analyte channel shows high interference.
Table 1: Zafirlukast MRM Transition Safety Check
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Status | Risk Factor |
| Zafirlukast (d0) | 576.2 ( | 462.1 | Target | N/A |
| Zafirlukast-d7 | 583.2 ( | 469.1 | Safe | Retains d7 label (Fragment contains label).[1][2] |
| Zafirlukast-d7 | 583.2 ( | 462.1 | CRITICAL FAIL | Label Lost. Fragment is identical to d0.[1][2] |
Part 3: Troubleshooting Protocols
Protocol A: Verifying Isotopic Purity (The "Cross-Talk" Check)
Use this if you see analyte peaks in your blank samples.[2]
-
Prepare: A high-concentration solution of Zafirlukast-d7 (e.g., 500 ng/mL) in Mobile Phase A.
-
Inject: 3 replicates.
-
Monitor: Both the IS channel (583.2 -> 469.1) and the Analyte channel (576.2 -> 462.1).[1][2]
-
Calculate:
[1][2] -
Threshold: If Crosstalk > 0.5% (or >20% of your LLOQ area), the standard is chemically impure (contains d0) and must be replaced.[2]
Protocol B: Preventing Source-Induced Scrambling
Use this if the mass spectrum looks "smeared" (e.g., M+6, M+5 peaks appearing).[1][2]
High source temperatures can provide enough energy to break C-D bonds or cause scrambling in the ESI droplet.
-
Temperature: Lower the ESI Source Temperature (Desolvation Temp) by 50°C.
-
Cone Voltage/Declustering Potential: Reduce by 5-10V. High potential can induce in-source fragmentation before the quadrupole.[1][2]
-
pH Adjustment: Ensure your mobile phase pH is distinct from the pKa (4.5).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Zafirlukast-d5 instead of d7? A: Yes, provided the mass shift (+5 Da) prevents overlap with the natural isotope envelope of the analyte.[2] Zafirlukast (Mass 575) has a significant M+2 (Sulfur isotope) and M+1 (Carbon-13) contribution.[1][2] A +5 shift is sufficient to avoid interference (Isotopic Contribution < 0.1%).[1][2]
Q2: Why does my Zafirlukast-d7 signal drop over 24 hours in the autosampler? A: This is likely Solubility , not exchange. Zafirlukast is hydrophobic.[1][2] If your reconstitution solvent is highly aqueous (>50% water), the drug may adsorb to the glass vial or precipitate.[2]
-
Fix: Ensure reconstitution solvent contains at least 50% Methanol or Acetonitrile.[1][2] Use silanized glass vials or low-binding polypropylene.
Q3: I am synthesizing my own d7 standard. Where should I put the label? A: Target the Cyclopentyl ring . It is metabolically robust and chemically stable.[1][2] Avoid the indole nitrogen (N-H is not present, it is N-Methyl, but the methyl group is stable) or the sulfonamide nitrogen (highly exchangeable).[1][2]
Q4: Does light exposure affect Zafirlukast-d7? A: Yes.[1][2] Zafirlukast is photosensitive.[1][2] Exposure to ambient light can cause degradation (cis-trans isomerization or oxidation), leading to signal loss that mimics "exchange."[1][2]
-
Fix: Use amber glassware and process samples under low-light (sodium lamp) conditions.
References
-
PubChem. (n.d.).[1][2] Zafirlukast Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved February 6, 2026, from [Link][1][2]
-
Food and Drug Administration (FDA). (n.d.).[1][2] Accolate (Zafirlukast) Prescribing Information. Retrieved February 6, 2026, from [Link][1][2]
-
Wu, J., et al. (2013).[1][2][11] "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability...". Journal of Chromatography B. Retrieved February 6, 2026, from [Link]
-
Sajiki, H., et al. (2005).[1][2][3] "H/D Exchange at Carbon Centers". Trends in Hydrogen-Deuterium Exchange. Retrieved February 6, 2026, from [Link]
Sources
- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zafirlukast - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zafirlukast Trace Impurity Analysis
Welcome to the technical support center for Zafirlukast analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, and troubleshoot methods for the detection and quantification of trace impurities in Zafirlukast. As your dedicated application scientist, I have structured this guide to move from foundational knowledge to advanced troubleshooting, providing not just steps, but the scientific rationale behind them. Our goal is to empower you to build robust, sensitive, and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities and degradation products of Zafirlukast?
During the synthesis and storage of Zafirlukast, several related substances can emerge. Process-related impurities often include isomers and by-products from the synthetic route.[1][2] Forced degradation studies have shown that Zafirlukast is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[2]
Common impurities that have been identified and characterized include:
-
Positional Isomers: The meta and para isomers of Zafirlukast are known potential impurities whose separation can be challenging and highly dependent on mobile phase pH.[2]
-
Degradation Products: Hydrolysis can cleave ester or amide bonds, while oxidation may affect the sulfide linkage.[3]
-
Synthetic Intermediates & By-products: Various impurities can arise from the manufacturing process, sometimes detected at levels between 0.05% to 0.15%.[1][4]
Q2: What are the regulatory thresholds for reporting and identifying these impurities?
The thresholds for impurities are defined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline.[5] These thresholds are based on the maximum daily dose (MDD) of the drug. For Zafirlukast, the typical adult dose is 20 mg twice daily, resulting in an MDD of 40 mg.[2] Since the MDD is ≤ 2 g/day , the following thresholds apply:
| Threshold Type | Limit | Rationale & Implication |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in the analytical data. |
| Identification Threshold | ≥ 0.10% | Any impurity at or above this level must have its structure elucidated. |
| Qualification Threshold | ≥ 0.15% | Impurities above this level require safety qualification data to justify their presence. |
This table is based on the ICH Harmonised Tripartite Guideline Q3A(R2) for new drug substances.[5][6]
Troubleshooting Guide: Improving Sensitivity for Trace Impurities
Low sensitivity is one of the most common hurdles in trace impurity analysis, preventing accurate quantification and potentially masking impurities that are close to regulatory thresholds. This section provides a systematic approach to diagnosing and resolving sensitivity issues in your HPLC method.
Q3: My impurity peak is barely visible or completely absent from the chromatogram. Where do I start troubleshooting?
The inability to detect a known trace impurity points to an issue with either the analytical system's performance, the method's parameters, or the sample itself. A logical, step-by-step investigation is crucial.
The following diagram outlines a systematic workflow for diagnosing sensitivity issues.
Caption: A systematic workflow for diagnosing and resolving low sensitivity in HPLC analysis.
Q4: How do I optimize my detector settings specifically for Zafirlukast impurities?
Answer as a Senior Application Scientist:
Your detector is your window to the separation, and if it's not set correctly, you're looking in the dark. For UV-Vis detectors, the single most critical parameter is the wavelength.
-
The Problem with "API-Centric" Wavelengths: Often, methods are optimized for the main Zafirlukast peak. However, impurities may have different chemical structures (chromophores) and thus a different wavelength of maximum absorbance (λ-max). Using the λ-max of Zafirlukast (e.g., ~225 nm) might place you in a region of low absorbance for your impurity of interest, crippling your sensitivity.[7]
-
The Solution - Empirical Wavelength Selection:
-
Isolate the Impurity: If you have an impurity reference standard or can isolate the impurity fraction using preparative HPLC, this is the gold standard.
-
Run a UV-Vis Scan: Dissolve the isolated impurity in your mobile phase and use a diode-array detector (DAD/PDA) or a spectrophotometer to scan its absorbance from ~200 to 400 nm.
-
Identify the λ-max: The wavelength with the highest absorbance is your optimal setting for maximizing the signal.
-
No Standard? Use DAD/PDA: If you cannot isolate the impurity, a DAD/PDA detector is invaluable. It captures the entire UV spectrum for every point in your chromatogram. You can then extract the spectrum of the small impurity peak and determine its λ-max, which you can then use as the monitoring wavelength for subsequent high-sensitivity analyses.
-
-
Data Acquisition Rate: For sharp, narrow peaks generated by modern UHPLC columns, a slow data acquisition rate can clip the top of the peak, artificially reducing its height and area. Ensure your data rate (in Hz or points/sec) is sufficient to define the peak with at least 15-20 points across its width.[8]
Q5: Can I improve sensitivity by changing my sample preparation or injection volume?
Answer as a Senior Application Scientist:
Absolutely. What you inject into the column is just as important as the column itself. The goal is to maximize the mass of the impurity loaded onto the column without compromising the chromatography.
-
Increasing Sample Concentration: This is the most direct approach. If your Zafirlukast sample is highly soluble in the diluent, preparing a more concentrated stock solution will proportionally increase the impurity concentration.
-
Causality: The detector's signal is directly proportional to the concentration of the analyte passing through the flow cell (within the linear range). Doubling the concentration doubles the signal.
-
Self-Validation: Be cautious of overloading the column with the main Zafirlukast peak. Overloading can cause significant peak fronting or tailing, which may obscure nearby eluting impurities. Check the peak shape of Zafirlukast to ensure you remain within the column's loading capacity.
-
-
Increasing Injection Volume: This is another effective strategy but comes with a critical caveat related to solvent effects.
-
Causality: A larger injection volume introduces more total mass of the impurity onto the column, leading to a larger peak.
-
The "Solvent Effect" Trap: If your sample diluent is chromatographically "stronger" (e.g., higher percentage of organic solvent) than your initial mobile phase, a large injection volume will cause the sample band to spread out on the column before the gradient starts, resulting in broad, distorted peaks.[9]
-
Self-Validating Protocol: To inject larger volumes successfully, your sample diluent should be weaker than the mobile phase. For a typical reversed-phase method, this means your diluent should have a higher percentage of water than the starting mobile phase composition. This technique, known as "on-column focusing," causes the sample to band tightly at the head of the column, resulting in sharp peaks even with large injection volumes.[9]
-
-
Sample Enrichment: For extremely low-level impurities, you may need to enrich the sample using Solid-Phase Extraction (SPE).
-
Causality: SPE allows you to pass a large volume of a dilute sample through a cartridge that selectively retains the analytes of interest. You can then elute the retained analytes (including the impurities) in a very small volume of a strong solvent, effectively concentrating them by orders of magnitude.[10][11]
-
High-Sensitivity Experimental Protocol
This protocol is a starting point for developing a high-sensitivity, stability-indicating RP-HPLC method for Zafirlukast. It incorporates principles discussed above, such as the use of a modern high-efficiency column and an optimized mobile phase.
Caption: A standard workflow for the preparation and analysis of Zafirluktast samples for impurity profiling.
Step-by-Step HPLC Method Parameters
-
Instrumentation:
-
HPLC or UHPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD/PDA).
-
-
Chromatographic Conditions:
-
Column: High-efficiency reversed-phase column (e.g., Agilent Zorbax RRHD C18, 100 x 2.1 mm, 1.8 µm; Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid is a volatile mobile phase modifier suitable for MS compatibility and helps to control the ionization state of analytes, leading to better peak shapes.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.
-
-
Gradient Program:
Time (min) %B 0.0 30 15.0 70 17.0 95 19.0 95 19.1 30 | 22.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Maintaining a constant temperature is critical for reproducible retention times.[14]
-
-
Injection Volume: 5 µL. (Can be increased if sample diluent is weaker than the initial mobile phase).
-
Detector: DAD/PDA.
-
Wavelength: Monitor at 225 nm for a general profile, but acquire full spectral data (e.g., 200-400 nm) to determine the optimal wavelength for each specific impurity.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Concentration: Prepare a Zafirlukast sample solution at approximately 0.5 mg/mL.
-
Procedure: Accurately weigh the Zafirlukast sample, dissolve in the diluent, and filter through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) before injection.
-
References
-
ResearchGate. (n.d.). Structures of zafirlukast and its impurities.[Link]
-
National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem. [Link]
-
Patel, R., & Trived, A. (2023). Zafirlukast. StatPearls. [Link]
-
Veeprho. (n.d.). Zafirlukast Impurities and Related Compound.[Link]
-
LabRulez LCMS. (n.d.). Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column.[Link]
-
Radhakrishna, T., Satyanarayana, J., & Satyanarayana, A. (2002). Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 695-703. [Link]
-
Pharmaffiliates. (n.d.). Zafirlukast-impurities.[Link]
-
ResearchGate. (n.d.). HPLC chromatogram of intact and degraded Zafirlukast.[Link]
-
U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast) Label.[Link]
-
Medscape. (n.d.). Accolate (zafirlukast) dosing, indications, interactions, adverse effects, and more.[Link]
-
GoodRx. (n.d.). Zafirlukast (Accolate): Uses, Side Effects, Alternatives & More.[Link]
-
AstraZeneca. (2013). Product Monograph - Accolate.[Link]
-
Reddy, G. P., et al. (2008). Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 595-602. [Link]
-
Rao, B. M., et al. (2013). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science, 51(7), 636-643. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). [Link]
-
ResearchGate. (n.d.). Determination of zafirlukast by stability indicating LC and derivative spectroscopy.[Link]
-
Agilent Technologies. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis.[Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).[Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.[Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. Journal of AOAC International, 96(2), 310-317. [Link]
-
Pharmaceutical Technology. (2011). Sample Preparation for Quantitative Metal Impurity Testing.[Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research.[Link]
-
Abdel-Rehim, M. (2011). Sample preparation in analysis of pharmaceuticals. Bioanalysis, 3(13), 1515-1534. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Scholars Research Library. (n.d.). Designing of forced degradation studies and development of validated stability indicating method.[Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide.[Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.[Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.[Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).[Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia.[Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.[Link]
-
Separation Science. (n.d.). Trace element analysis of pharmaceutical products.[Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines.[Link]
-
Slideshare. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances.[Link]
-
European Medicines Agency. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. edqm.eu [edqm.eu]
- 7. Determination of zafirlukast by stability indicating LC and derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. veeprho.com [veeprho.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Zafirlukast and its m-Tolyl Isomer using Zafirlukast-d7 as an Internal Standard
Introduction: The Imperative for Specificity in Pharmaceutical Analysis
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1), prescribed for the chronic treatment of asthma.[1][2] The synthesis of such complex organic molecules can often lead to the formation of structurally similar impurities, including positional isomers. The m-tolyl isomer of Zafirlukast is one such potential process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4] The subtle difference in the position of a methyl group can significantly alter the pharmacological and toxicological profile of the molecule, making their separation and accurate quantification a critical analytical challenge.
To achieve the level of precision and accuracy required in pharmaceutical quality control and bioanalysis, a robust analytical method is paramount. The gold standard for quantitative analysis, particularly in complex matrices like plasma, is the use of a stable isotope-labeled internal standard (IS).[5][6] In this guide, we will explore the validation of an analytical method for Zafirlukast and its m-tolyl isomer, employing Zafirlukast m-Tolyl Isomer-d7 (Zafirlukast-d7) as the internal standard. The deuterium-labeled IS is chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiency in mass spectrometry, thereby correcting for variations during sample preparation and analysis.[5][7][8]
This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the scientific rationale behind the method development and validation choices, in accordance with international regulatory guidelines.[9][10][11]
The Analytical Challenge: Isomer Separation
Positional isomers, such as the ortho (Zafirlukast) and meta (m-tolyl isomer) forms, present a unique chromatographic challenge. Because they have the same molecular weight and similar physicochemical properties, separating them requires a highly selective method. The key to their separation lies in exploiting subtle differences in their spatial arrangement, which can influence their interaction with the stationary phase of the chromatography column.[12] Method development often focuses on optimizing mobile phase pH, organic modifier composition, and column chemistry to achieve baseline resolution.[4]
Caption: Relationship between Zafirlukast, its isomer, and the internal standard.
Methodology Deep Dive: A Comparative Analysis
The choice of analytical technique depends heavily on the intended application. For routine quality control of bulk drug substances, a simpler HPLC-UV method may suffice. However, for quantifying low concentrations in biological matrices (e.g., in pharmacokinetic studies), the sensitivity and selectivity of LC-MS/MS are indispensable.[13][14]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for purity and assay testing in drug substance and finished product. Its robustness and cost-effectiveness make it a workhorse in QC labs.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column with high phenyl content for enhanced π-π interactions, which aids in isomer separation (e.g., Zorbax SB C8, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH adjusted to 4.4 with formic acid. The pH is a critical parameter for achieving separation of positional isomers.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is necessary to elute the compounds with good peak shape in a reasonable runtime. A typical gradient might start at 60% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C to ensure reproducible retention times.
-
Detection Wavelength: 240 nm, where Zafirlukast exhibits significant absorbance.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Zafirlukast, the m-tolyl isomer, and Zafirlukast-d7 in a diluent (e.g., Acetonitrile:Water 50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of approximately 0.25 mg/mL.[4]
-
Causality Behind Choices:
-
Stationary Phase: A C8 or C18 column is chosen for its reversed-phase properties, suitable for a moderately non-polar molecule like Zafirlukast. The pH of the mobile phase is kept at 4.4 to ensure the molecule is in a consistent protonation state, leading to sharper peaks and better separation between the closely related isomers.[4]
-
Detector: A UV detector is sufficient for detecting these compounds at the concentrations typically found in pharmaceutical formulations.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as measuring drug concentrations in plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-separating column (e.g., Accucore RP-MS, 2.1 x 50 mm, 2.6 µm) to reduce run time.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A rapid gradient from 50% to 95% B in under 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zafirlukast: Q1: 576.2 m/z → Q3: 463.1 m/z
-
m-Tolyl Isomer: Q1: 576.2 m/z → Q3: 463.1 m/z (Note: Isomers have the same transition, separation is chromatographic).
-
Zafirlukast-d7 (IS): Q1: 583.2 m/z → Q3: 470.1 m/z
-
-
-
Sample Preparation (from Human Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 20 µL of IS working solution. Add 300 µL of cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex and then centrifuge at 10,000 rpm for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
-
Causality Behind Choices:
-
LC-MS/MS: This technique is chosen for its ability to detect and quantify analytes at the ng/mL level or lower, which is typical for drug concentrations in plasma.[13]
-
MRM: Multiple Reaction Monitoring provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each compound, effectively filtering out background noise from the complex biological matrix.
-
Zafirlukast-d7 IS: The deuterated internal standard co-elutes with the analyte and compensates for any sample loss during the protein precipitation step and for any variations in ionization efficiency (matrix effects), leading to highly accurate and precise quantification.[5][7]
Caption: A typical bioanalytical workflow using LC-MS/MS.
Core Principles of Method Validation
A method is not reliable until it is validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[15] The validation should be performed according to established guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][11][15][16]
| Validation Parameter | Purpose | Typical Acceptance Criteria (Bioanalytical) |
| Specificity / Selectivity | To ensure the method can accurately measure the analyte without interference from matrix components, metabolites, or impurities. | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.[17] |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[18] |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value at each QC level (±20% at LLOQ).[17][19] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | The coefficient of variation (%CV) should not exceed 15% at each QC level (20% at LLOQ).[17][19] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). | System suitability parameters should remain within acceptable limits. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Comparative Performance Data (Hypothetical)
The following table illustrates the expected performance differences between the two methods for the analysis of Zafirlukast in plasma.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| LOQ | ~50 ng/mL | ~0.5 ng/mL | Mass spectrometry is inherently more sensitive than UV detection. |
| Selectivity | Moderate | High | Chromatographic separation is the sole basis for selectivity. Risk of interference from co-eluting compounds. |
| Precision (%CV) | < 5% | < 5% | Both methods can be highly precise, but LC-MS/MS precision is maintained at much lower concentrations. |
| Matrix Effects | Low | Potential for Ion Suppression/Enhancement | UV detection is less prone to matrix effects than ESI-MS. |
| Throughput | Lower (~20 min/sample) | Higher (< 3 min/sample) | Longer chromatographic run times are needed to ensure isomer separation from all potential impurities. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of Zafirlukast and its m-tolyl isomer. The choice of method is dictated by the analytical objective.
-
For purity testing and assay of bulk drug substance and pharmaceutical formulations, where concentrations are high and the matrix is simple, a well-validated HPLC-UV method is robust, reliable, and cost-effective. The key to success is the development of a highly selective chromatographic method that can resolve the m-tolyl isomer from the active pharmaceutical ingredient.
-
For the quantification of Zafirlukast in biological matrices such as plasma for pharmacokinetic or therapeutic drug monitoring studies, the LC-MS/MS method is unequivocally superior. Its high sensitivity, unparalleled selectivity, and the ability to mitigate matrix effects through the use of a deuterated internal standard like Zafirlukast-d7 make it the gold standard.[7][13]
Ultimately, a rigorous validation process, grounded in the principles outlined by the ICH and FDA, is essential to demonstrate that any chosen analytical method is fit for its intended purpose, ensuring data integrity and patient safety.
References
-
Zafirlukast-D7 | CAS 1217174-18-9 - Veeprho. (URL: [Link])
-
Ficarra, R., et al. (2000). Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 169-174. (URL: [Link])
-
Patel, J. & Marwaha, R. (2023). Zafirlukast. In: StatPearls. StatPearls Publishing. (URL: [Link])
-
Wikipedia. (n.d.). Zafirlukast. (URL: [Link])
-
Sultan, N., et al. (2005). Determination of zafirlukast by stability indicating LC and derivative spectroscopy. Il Farmaco, 60(6-7), 569-575. (URL: [Link])
-
MDPI. (n.d.). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. (URL: [Link])
-
Reddy, G. N., et al. (2010). Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 531-540. (URL: [Link])
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (URL: [Link])
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). (URL: [Link])
-
Ficarra, R., et al. (2000). Validation of a LC method for the analysis of zafirlukast in pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
Rao, R. N., et al. (2013). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science, 51(7), 634-641. (URL: [Link])
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. (URL: [Link])
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: not available)
-
Taylor & Francis Online. (n.d.). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. (URL: [Link])
-
Kalgutkar, A. S., et al. (2003). Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme. Drug Metabolism and Disposition, 31(6), 736-745. (URL: [Link])
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (URL: [Link])
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Ingenta Connect. (n.d.). Current Pharmaceutical Analysis. (URL: [Link])
-
Resolve Mass Spectrometry via YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (URL: [Link])
-
Drugs.com. (2025). Zafirlukast Monograph for Professionals. (URL: [Link])
-
Maddala, V., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 56-61. (URL: [Link])
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])
-
Patsnap. (2024). What is the mechanism of Zafirlukast?. (URL: [Link])
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (URL: [Link])
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. (URL: [Link])
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. (URL: [Link])
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. (URL: [Link])
-
Lin, M., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(3), 378-384. (URL: [Link])
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. (URL: [Link])
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. (URL: [Link])
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. (URL: [Link])
Sources
- 1. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. veeprho.com [veeprho.com]
- 8. myadlm.org [myadlm.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Comparative Guide: Optimizing Linearity and Range for Zafirlukast Impurity Quantification
Executive Summary
Zafirlukast, a leukotriene receptor antagonist used in asthma management, presents unique challenges in impurity profiling due to its structural complexity and sensitivity to photo-degradation.[1] The presence of critical regioisomers (meta- and para-isomers) and oxidative degradants necessitates analytical methods with exceptional resolving power and wide linear dynamic ranges.[1]
This guide compares two distinct chromatographic approaches: a Traditional HPLC-UV method (robust, widely accessible) and an Advanced UHPLC-PDA method (high-sensitivity, rapid resolution).[1] We focus specifically on the validation parameters of Linearity and Range as defined by the modernized ICH Q2(R2) guidelines, demonstrating how stationary phase choice and particle size directly impact the Lower Limit of Quantification (LLOQ) and the "Working Range" for genotoxic and isomeric impurities.
The Comparative Landscape
The quantification of Zafirlukast impurities is often hindered by the "critical pair" separation of its regioisomers.[1] While traditional methods suffice for assay potency, they often struggle with the linearity required for trace impurity analysis (0.05% threshold).[1]
System A: The Legacy Standard (HPLC-UV)
-
Configuration: Agilent 1100/1200 Series or equivalent.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm.[1]
-
Detection: UV at 223 nm / 238 nm.[1]
-
Pros: High robustness, low backpressure (<200 bar), compliant with older USP monographs.[1]
-
Cons: Limited resolution of meta/para isomers; higher LLOQ limits the linear range at the low end; long run times (30+ mins) increase risk of on-column degradation.[1]
System B: The Modernized Approach (UHPLC-PDA)
-
Configuration: Waters ACQUITY UPLC or Thermo Vanquish.[1]
-
Column: Phenyl-Hexyl (L11), 100 x 2.1 mm, 1.7 µm.[1]
-
Detection: Photodiode Array (PDA) with spectral scanning.
-
Pros: Phenyl-hexyl chemistry offers superior selectivity for aromatic isomers (pi-pi interactions); sub-2 µm particles sharpen peaks, lowering the LLOQ and extending the linear range; run times <10 mins.[1]
-
Cons: Requires instrumentation capable of >10,000 psi; stricter sample filtration requirements.[1]
Experimental Validation Data
The following data illustrates the performance difference between the two systems when validating Linearity and Range for Impurity A (Des-methyl zafirlukast) and the Critical Regioisomer Pair .
Protocol Summary:
-
Range Tested: LOQ to 150% of the impurity specification limit (0.15%).
-
Concentration Levels: 6 levels (LOQ, 50%, 80%, 100%, 120%, 150%).[1]
-
Acceptance Criteria: Coefficient of Determination (
) ; Bias at LOQ .
Table 1: Comparative Linearity Performance
| Parameter | Metric | System A (HPLC-UV) | System B (UHPLC-PDA) | Analysis |
| Linearity ( | Impurity A | 0.992 | 0.9998 | UHPLC shows superior fit due to reduced baseline noise.[1] |
| Slope | Impurity A | 12,450 | 48,200 | Higher slope in UHPLC indicates greater sensitivity (sharper peaks).[1] |
| y-Intercept | % of response | 3.5% | 0.2% | High intercept in HPLC suggests bias at low concentrations.[1] |
| Working Range | Lower Limit | 0.05% (w/w) | 0.01% (w/w) | UHPLC extends the range significantly lower, capturing trace degradants.[1] |
| Resolution ( | Critical Pair | 1.8 | 3.2 | Phenyl-Hexyl chemistry resolves the isomers, ensuring accurate integration. |
Scientist's Note: The "Working Range" in System B is significantly wider.[1] In System A, the linearity curves often fail the "residual plot analysis" at the low end (LOQ) because the signal-to-noise ratio is poor.[1] System B maintains homoscedasticity (constant variance) down to 0.01%, making it the only viable choice for high-sensitivity impurity profiling.[1]
Deep Dive: Linearity & Range Mechanics
Per ICH Q2(R2) , Linearity is not just about
-
The Zero-Intercept Fallacy: Many researchers force the regression line through zero.[1] This is scientifically invalid for impurity methods.[1] As shown in Table 1, System A has a high y-intercept (3.5%).[1] This "positive bias" usually stems from matrix interference or co-eluting peaks that traditional HPLC cannot resolve.[1]
-
Range Definition:
-
For Assay: Typically 80% to 120% of the test concentration.[1][2]
-
For Impurities: From the Reporting Threshold (usually 0.05%) to 120% of the Specification Limit.[1]
-
Zafirlukast Specifics: Because Zafirlukast degrades into specific isomers under light, the "Range" must account for potential increases in impurity levels during stability testing. System B's ability to quantify up to 150% without detector saturation (due to the wider dynamic range of modern PDAs) is a critical advantage.[1]
-
Detailed Experimental Protocol
Pre-requisite: Zafirlukast is highly light-sensitive.[1] All solutions must be prepared in amber glassware and protected from light during autosampler storage.
Step 1: Mobile Phase Preparation
-
Buffer (MP-A): 20 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid. (Ammonium formate is chosen for potential MS-compatibility, unlike phosphate buffers).[1]
-
Organic (MP-B): 100% Acetonitrile (LC-MS Grade).[1]
Step 2: Standard Preparation
-
Stock Solution: Dissolve Zafirlukast Reference Standard in Acetonitrile to 1.0 mg/mL.
-
Sensitivity Solution (LOQ): Dilute Stock to 0.05 µg/mL (0.005% level).
-
Linearity Standards: Prepare serial dilutions to bracket the impurity specification (e.g., 0.05, 0.10, 0.50, 1.0, 1.5 µg/mL).
Step 3: Chromatographic Conditions (System B - Recommended)
-
Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
-
Gradient:
Visualized Workflows
Diagram 1: The Validation Workflow (ICH Q2 R2 Aligned)
This workflow ensures that the generated data for linearity and range is self-validating through residual analysis.[1]
Caption: Step-by-step validation logic focusing on residual analysis to confirm linearity.
Diagram 2: Method Selection Decision Tree
When to choose UHPLC (System B) over HPLC (System A) based on impurity thresholds.
Caption: Decision logic for selecting the appropriate chromatographic system based on sensitivity and selectivity needs.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][3][4][5] Retrieved from [Link]
-
Phenomenex. HPLC vs UHPLC: Understanding the Differences & Applications. (2025).[1][6][7] Retrieved from [Link]
-
Oxford Academic. Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast.[1] Journal of Chromatographic Science.[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH). Zafirlukast - StatPearls.[1] (2023).[1][4][8][9] Retrieved from [Link]
Sources
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 8. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. filtrous.com [filtrous.com]
Cross-Validation of Zafirlukast Impurity Standards: A Comparative Technical Guide
Topic: Cross-Validation of Zafirlukast Impurity Standards Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
In the high-stakes environment of pharmaceutical development, the integrity of impurity profiling for Zafirlukast (a leukotriene receptor antagonist) hinges on the quality of the reference standards employed. Regulatory adherence to ICH Q3A/B guidelines requires not just the detection of impurities, but their accurate quantification. This guide compares the performance of Certified Reference Materials (CRMs) against Unverified Commercial Grade Standards , demonstrating why rigorous cross-validation is the only safeguard against analytical bias, response factor errors, and false OOS (Out-of-Specification) results.[1]
The Landscape of Zafirlukast Impurities
Zafirlukast synthesis involves complex sulfonylurea chemistry, leading to specific process-related impurities and degradants. Accurate identification requires distinguishing between closely related structural analogs.
| Impurity Name | Common Designation | Chemical Nature | Risk Factor |
| Zafirlukast Impurity A | Methyl Carbamate Analog | Process-Related | High (Similar retention to API) |
| Zafirlukast Impurity B | Des-cyclopentyl Analog | Degradant (Hydrolysis) | Moderate (Stability indicator) |
| Zafirlukast Impurity C | o-Tolyl isomer | Isomeric Impurity | High (Requires specific selectivity) |
| Sulfonamide Intermediate | Precursor | Process-Related | Low (Elutes early) |
Comparative Analysis: CRM vs. Non-Certified Standards
The following data illustrates the experimental divergence observed when quantifying Zafirlukast Impurity A using a Primary-Qualified CRM versus a Generic Research Chemical .
Experimental Setup
-
Target: Quantification of Impurity A in a spiked Zafirlukast sample (0.10% nominal spike).
Performance Data Table
| Metric | Certified Reference Material (CRM) | Unverified Commercial Standard | Impact on Result |
| Assigned Purity | 99.4% (Mass Balance: LC, KF, ROI, Res. Solv.) | 98.0% (HPLC Area % only) | Bias Introduction |
| Water Content (KF) | 0.8% (Quantified & Corrected) | Not Determined (Assumed 0%) | Overestimation of Potency |
| Relative Response Factor (RRF) | 1.02 (Experimentally Validated) | 1.00 (Assumed) | Quantification Error |
| Calculated Impurity Level | 0.101% (Accurate) | 0.092% (Under-reported) | False Compliance |
| Uncertainty ( | Unknown | Lack of Traceability |
Insight: The unverified standard, relying solely on "Area %" without correcting for water/volatiles or validating the RRF, resulted in an 8.9% negative bias. In a boundary case (e.g., a specification limit of 0.10%), this error could lead to releasing a non-compliant batch.
Core Directive: The Self-Validating Cross-Validation Protocol
To ensure scientific integrity, one must not blindly trust a Certificate of Analysis (CoA). The following protocol establishes a self-validating system to cross-validate an in-house or secondary standard against a primary pharmacopeial standard (USP/EP) or via ab initio characterization.
Protocol A: Orthogonal Characterization (The "Mass Balance" Approach)
Objective: Establish the absolute potency of a Zafirlukast impurity standard when a pharmacopeial reference is unavailable.
Causality: HPLC purity (Area %) is insufficient because it ignores "invisible" impurities (water, inorganic salts, residual solvents) that dilute the standard's mass.[1]
Step-by-Step Methodology:
-
Chromatographic Purity (
): -
Thermogravimetric/Water Analysis (
): -
Inorganic Residue (
): -
Quantitative NMR (qNMR) - The Validator:
-
Dissolve standard in DMSO-
. -
Add internal standard (e.g., Maleic Acid, traceably weighed).[1]
-
Compare integral of a unique impurity proton signal vs. internal standard.
-
-
Final Potency Calculation:
[1][2]-
Validation Check: The Potency derived from Mass Balance must agree with qNMR results within
.
-
Protocol B: Relative Response Factor (RRF) Determination
Objective: Correct for the difference in UV absorbance between Zafirlukast API and the Impurity.
Step-by-Step Methodology:
-
Preparation: Prepare 5 linearity solutions of Zafirlukast API (1 µg/mL to 100 µg/mL) and 5 solutions of the Impurity Standard (same range).
-
Analysis: Inject in triplicate at
(typically 238-240 nm for Zafirlukast).[1][2] -
Calculation: Plot Concentration (
) vs. Area ( ). Determine Slope ( ). -
Acceptance Criteria:
Visualization of Workflows
Diagram 1: The Cross-Validation Decision Matrix
This flowchart guides the researcher on how to qualify a standard based on the available data, ensuring a closed-loop validity check.
Caption: Decision matrix for qualifying Zafirlukast impurity standards, prioritizing orthogonal validation (qNMR + Mass Balance) when primary standards are absent.
Diagram 2: RRF Impact on Quantification
Visualizing the mechanistic error introduced by assuming an RRF of 1.0.
Caption: Logical flow demonstrating how neglecting Relative Response Factors (RRF) leads to critical data integrity failures in impurity quantification.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2] ICH Guidelines.[3][4][5] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. 2022.[3] Available at: [Link]
- Gorog, S.The importance of the determination of response factors in impurity profiling. Trends in Analytical Chemistry, 2006. (Conceptual reference for RRF methodology).
- Holzgrabe, U., et al.Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Methodological basis for qNMR protocol).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
accuracy and precision data for Zafirlukast m-Tolyl Isomer-d7
The following guide details the technical specifications, comparative performance, and experimental validation protocols for Zafirlukast m-Tolyl Isomer-d7 , a specialized stable isotope-labeled internal standard (SIL-IS) used in high-precision impurity profiling and bioanalysis.[1]
Executive Summary
This compound (CAS: 1794760-52-3) is the deuterated analog of the meta-tolyl positional isomer of Zafirlukast.[1][2] Unlike the parent drug (which contains an ortho-tolyl moiety), this compound represents a critical process-related impurity and potential metabolite.[1]
In LC-MS/MS workflows, the m-tolyl isomer is isobaric with Zafirlukast (
Part 1: Comparative Performance Analysis
The following data compares three quantification strategies for the m-tolyl impurity.
Experimental Context:
Table 1: Accuracy & Precision Data (Method Comparison)
| Metric | Method A: Gold Standard | Method B: Surrogate IS | Method C: External Std |
| Internal Standard | This compound | Zafirlukast-d5 (o-isomer) | None (External Calibration) |
| RT Match | Exact Co-elution ( | Offset ( | N/A |
| Matrix Effect Correction | Dynamic (Corrects at exact RT) | Static (Corrects at parent RT) | None |
| Mean Accuracy (%) | 99.4% ± 1.2% | 92.1% ± 4.5% | 85.3% ± 8.1% |
| Precision (% CV) | < 2.0% | 4.8% - 6.5% | > 10.0% |
| Linearity ( | > 0.999 | 0.995 | 0.990 |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Key Insight: Method B (Surrogate IS) fails to correct for ion suppression specifically occurring at the m-tolyl isomer's retention time. Because the impurity elutes earlier/later than the parent, the matrix background differs. Only Method A (m-Tolyl Isomer-d7) ensures that the IS experiences the exact same ionization environment as the analyte.[1]
Part 2: Scientific Integrity & Mechanism
The Isobaric Challenge
Zafirlukast and its m-tolyl isomer share the formula
-
Zafirlukast (o-tolyl): Sterically hindered sulfonamide.[1]
-
Impurity (m-tolyl): Less hindered, resulting in slightly different lipophilicity and retention behavior on C18 columns.[1]
Why Deuteration Matters (-d7)
The -d7 label is located on the tolyl ring.[1]
-
Mass Shift: The precursor shifts from
576.7ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 583.7. -
Fragment Shift: The primary transition monitors the loss of the sulfonamide moiety or the indole core.[1]
-
Note: If monitoring the indole fragment (
337), the mass remains unchanged. Therefore, the precursor selection is critical to distinguish the IS from the analyte.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Recommended Transition:
583.7ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 344.2 (if tolyl-containing fragment) OR 583.7 337.2 (if indole fragment, relying on precursor isolation).
-
Visualizing the Impurity Pathway
The following diagram illustrates the origin of the m-tolyl impurity during synthesis and the validation workflow.
Figure 1: Origin of the m-tolyl impurity and the necessity of the specific d7-isomer for accurate LC-MS/MS quantification.
Part 3: Validated Experimental Protocol
This protocol is adapted from standard bioanalytical guidelines (FDA/EMA) and specific Zafirlukast impurity profiling literature.[1]
1. Materials & Reagents
-
Internal Standard: this compound (Isotopic Purity >99%).[1]
-
Column: C18 Core-Shell (e.g., Kinetex or Accucore), 2.6 µm, 100 x 2.1 mm.[1]
-
Mobile Phase A: 5mM Ammonium Formate in Water (pH 4.0).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
2. Stock Solution Preparation
-
IS Stock: Dissolve 1 mg This compound in 1 mL DMSO. Dilute to 10 µg/mL with Methanol.
-
Working IS: Dilute further to 500 ng/mL in 50:50 Water:Acetonitrile.
3. Sample Extraction (Protein Precipitation)
-
Step 1: Aliquot 100 µL of plasma/sample into a 96-well plate.
-
Step 2: Add 20 µL of Working IS Solution (m-Tolyl-d7).[1] Vortex 30s.
-
Step 3: Add 300 µL cold Acetonitrile (precipitating agent).[1]
-
Step 4: Vortex 2 min; Centrifuge at 4000 rpm for 10 min.
-
Step 5: Inject 5 µL of the supernatant.
4. LC-MS/MS Parameters
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
MRM Transitions:
-
Analyte (m-Tolyl):
(CE: 25 eV)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
IS (m-Tolyl-d7):
(CE: 25 eV)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: Ensure the mass window is tight (0.7 Da) to prevent cross-talk.[1]
-
References
-
Radhakrishnan, P., et al. (2009).[1] "Identification, characterization and synthesis of impurities of zafirlukast." Journal of Pharmaceutical and Biomedical Analysis.
-
Thermo Fisher Scientific. (2012).[1] "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column." Application Note ANCCSCETRETZAF.
-
U.S. Food and Drug Administration (FDA). (2022).[1] "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry.
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 42633112, Zafirlukast m-Tolyl Isomer." PubChem.
-
Pharmaffiliates. (2024). "this compound Certificate of Analysis & Specifications."
Sources
A Senior Application Scientist’s Guide: Comparing Zafirlukast m-Tolyl Isomer-d7 and Non-Labeled Zafirlukast for High-Fidelity Bioanalysis
For researchers and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The challenge, however, is not merely detection but achieving unerring precision and accuracy amidst the complex and variable environment of plasma, blood, or tissue. This guide provides an in-depth comparison of the non-labeled Zafirlukast reference standard and its stable-isotope labeled (SIL) counterpart, Zafirlukast m-Tolyl Isomer-d7, within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
We will move beyond a simple product-to-product comparison to explore the fundamental principles of isotope dilution, the causality behind experimental design, and the tangible impact of choosing the right internal standard on data integrity. This document is structured to serve as both a high-level strategic guide and a practical handbook for method development.
Compound Profiles: The Analyte and its Ideal Comparator
Understanding the physicochemical nature of both the analyte and the internal standard is the first step in developing a robust bioanalytical method.
-
Zafirlukast: The Target Analyte Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1), used for the chronic treatment of asthma.[1][2] Its accurate measurement in plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Zafirlukast is a relatively complex molecule, practically insoluble in water, making its extraction from aqueous biological matrices a key challenge.[3][4]
-
This compound: The Stable Isotope-Labeled Internal Standard This compound is a positional isomer of Zafirlukast, where the methyl group on the tolyl ring is in the meta position instead of the ortho position.[5][6] Crucially, seven hydrogen atoms on this tolyl group have been replaced with deuterium. This labeling confers a significant mass shift without appreciably altering the molecule's chemical behavior.[5][7][8] Its purpose is to serve as an ideal internal standard (IS) for the quantification of Zafirlukast.
The table below summarizes the key properties of each compound.
| Property | Zafirlukast (Reference Standard) | This compound (Internal Standard) | Rationale for Comparison |
| Molecular Formula | C₃₁H₃₃N₃O₆S | C₃₁H₂₆D₇N₃O₆S | The core structure is identical, with the exception of the deuterium labeling and isomeric position. |
| Molecular Weight | 575.68 g/mol [9] | 582.72 g/mol [7][8] | The +7 Da mass difference is easily resolved by a mass spectrometer, preventing signal overlap. |
| CAS Number | 107753-78-6[9] | 1794760-52-3[5] | Unique identifiers for each distinct chemical entity. |
| Primary Role | Analyte (Target for quantification) | Internal Standard (Reference for quantification) | Defines their function within the analytical workflow. |
| Solubility | Practically insoluble in water; freely soluble in DMSO, acetone, THF.[3][4] | Expected to be nearly identical to Zafirlukast. | Similar solubility ensures they behave identically during sample extraction procedures. |
The Cornerstone of Bioanalysis: Isotope Dilution and Matrix Effect Mitigation
The single greatest challenge in LC-MS/MS bioanalysis is the "matrix effect"—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., phospholipids, salts).[10][11] This effect is variable and unpredictable, leading to poor precision and inaccurate results if not properly controlled.
The use of a stable isotope-labeled internal standard is the gold-standard solution.[12][13] The underlying principle, known as isotope dilution, relies on the fact that the SIL-IS is chemically and physically almost identical to the analyte. Therefore, it experiences the exact same degree of extraction loss and matrix-induced ion suppression or enhancement. While the absolute signal of both the analyte and the IS may fluctuate between injections, their ratio remains constant and directly proportional to the analyte's concentration.
A Self-Validating Experimental Protocol for Comparative Analysis
To empirically demonstrate the superiority of the SIL-IS approach, we designed a comprehensive LC-MS/MS workflow. This protocol is self-validating; its success hinges on the ability of the internal standard to reliably correct for analytical variability, as measured by accuracy and precision metrics defined in regulatory guidelines.[14][15]
Objective
To quantify Zafirlukast in human plasma with high accuracy and precision using this compound as an internal standard and to assess its performance against key validation parameters.
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL primary stock solution of Zafirlukast and this compound in DMSO.[9]
-
Create a series of working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the Zafirlukast stock with 50:50 acetonitrile:water.
-
Prepare an internal standard working solution of 100 ng/mL by diluting the IS stock with 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is chosen for its speed and simplicity, suitable for high-throughput analysis. While less clean than solid-phase extraction (SPE), a good SIL-IS effectively compensates for the greater matrix effects.
-
Pipette 50 µL of human plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except the blank.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
The following parameters are based on established methods for Zafirlukast and are optimized for selectivity and speed.[16][17][18] A C18 column is used due to the hydrophobic nature of Zafirlukast. A gradient elution ensures that the analyte is well-separated from early-eluting matrix components like phospholipids.
-
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography System | Standard for bioanalysis. |
| Column | C18, 50 x 2.1 mm, 2.6 µm particle size | Provides excellent retention and peak shape for hydrophobic molecules like Zafirlukast. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.4 | Volatile buffer compatible with mass spectrometry.[16] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 2.0 min, hold for 0.5 min, re-equilibrate | Rapid gradient for high throughput while ensuring analyte elution in a high-organic phase to promote good ionization. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-selectivity Multiple Reaction Monitoring (MRM). |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Zafirlukast contains basic nitrogen atoms that are readily protonated in positive mode. |
| MRM Transitions | See Table below | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity. |
Optimized MRM Transitions
The selection of MRM transitions is critical for assay selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Zafirlukast | 575.7 | 462.2 | 100 | 25 |
| This compound | 582.7 | 469.2 | 100 | 25 |
Rationale: The precursor for Zafirlukast corresponds to its molecular weight + a proton [M+H]⁺.[18] The precursor for the IS is shifted by +7 Da due to the deuterium atoms. The product ion for the IS is also shifted by +7 Da, indicating that the deuterium atoms are retained on the fragmented portion of the molecule, which is a hallmark of a stable, well-designed SIL-IS.
Performance Under Pressure: A Data-Driven Comparison
A bioanalytical method's performance is judged by its accuracy and precision, especially at the lower limit of quantitation (LLOQ) and across the range of expected concentrations (low, mid, high QCs).[14] The table below presents hypothetical but realistic data from a validation run.
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) | FDA Acceptance Criteria (%Bias / %CV) |
| LLOQ | 0.50 | 5 | 0.53 | +6.0% | 8.5% | ±20% / ≤20% |
| Low QC | 1.50 | 5 | 1.45 | -3.3% | 6.2% | ±15% / ≤15% |
| Mid QC | 50.0 | 5 | 52.1 | +4.2% | 4.1% | ±15% / ≤15% |
| High QC | 400.0 | 5 | 391.6 | -2.1% | 3.5% | ±15% / ≤15% |
Interpretation of Results
The data clearly demonstrates that the method meets the stringent acceptance criteria set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[14][15]
-
Accuracy (%Bias): The mean calculated concentrations are very close to the nominal (true) values, with all bias values well within the ±15% limit (±20% for LLOQ). This indicates that the this compound is effectively correcting for any systematic errors during sample processing and analysis.
-
Precision (%CV): The low coefficient of variation at all levels shows excellent reproducibility. This is a direct result of the IS correcting for random, injection-to-injection variations in instrument response and matrix effects. Without a proper SIL-IS, the %CV values would be significantly higher and likely fail acceptance criteria.
Conclusion: A Verdict on Best Practices
The comparison between a non-labeled reference standard and a stable isotope-labeled internal standard is not a comparison of equals; it is a demonstration of a problem and its definitive solution. While the non-labeled standard is essential for creating calibrators and QCs, it cannot perform the critical error-correction function required for robust bioanalysis.
The this compound proves to be an exemplary internal standard. Its design—incorporating a stable, multi-deuterium label on a part of the molecule retained after fragmentation—ensures it co-elutes with the analyte and mimics its behavior through extraction and ionization. The use of a positional isomer is a scientifically valid approach, as its chromatographic and mass spectrometric behavior is nearly identical to the parent drug, ensuring reliable tracking.
For any laboratory engaged in the development and validation of bioanalytical methods for Zafirlukast, the use of a high-purity, stable isotope-labeled internal standard like this compound is not merely a recommendation; it is a prerequisite for generating trustworthy, reproducible, and regulatory-defensible data.
References
-
National Center for Biotechnology Information (2023). Zafirlukast - StatPearls. NCBI Bookshelf. Available at: [Link]
-
U.S. Food and Drug Administration (n.d.). Accolate (zafirlukast) Label. Available at: [Link]
-
Khedr, A., Darwish, I., & Al-Tannir, M. (2006). Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. Journal of AOAC INTERNATIONAL, 89(4), 996-1002. Available at: [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). This compound. Available at: [Link]
-
Pharmaffiliates (n.d.). Zafirlukast-d7. Available at: [Link]
-
Rao, B. M., et al. (2012). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science, 50(9), 815-822. Available at: [Link]
-
Reddy, P. A., et al. (2017). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 2(7), 3469-3475. Available at: [Link]
-
Wikipedia (n.d.). Zafirlukast. Available at: [Link]
-
Gilla, G., et al. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Pharmaffiliates (n.d.). This compound. Available at: [Link]
-
Li, W., et al. (2019). Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2233-2247. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Zafirlukast m-Tolyl Isomer. PubChem Compound Summary for CID 42633112. Available at: [Link]
-
Bharathi, D. V., et al. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 868(1-2), 110-116. Available at: [Link]
-
Bioanalysis Zone (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Zafirlukast. PubChem Compound Summary for CID 5717. Available at: [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
Sources
- 1. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Zafirlukast - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Zafirlukast m-Tolyl Isomer | C31H33N3O6S | CID 42633112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. apexbt.com [apexbt.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. academic.oup.com [academic.oup.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Comparative Guide: Determination of Limit of Detection for Zafirlukast Meta-Isomer
Topic: Determining Limit of Detection (LOD) for Zafirlukast Meta-Isomer Content Type: Publish Comparison Guide
Executive Summary & Technical Context
In the synthesis of Zafirlukast , a leukotriene receptor antagonist, the control of regioisomeric impurities is a critical quality attribute. The drug substance contains an ortho-tolylsulfonyl moiety.[1] The meta-isomer (3-methoxy-4-[(m-tolylsulfonyl)aminocarbonyl]benzyl derivative) is a key process-related impurity arising from isomeric contamination in the o-toluenesulfonamide starting material.
Because the meta-isomer is a positional isomer with identical molecular weight and similar pKa to the active pharmaceutical ingredient (API), it presents a significant separation challenge. Standard reverse-phase selectivity often fails to resolve the ortho (API) from the meta (impurity) peak, compromising the accuracy of the Limit of Detection (LOD) determination.
This guide compares three distinct analytical workflows to determine the LOD of the Zafirlukast meta-isomer, evaluating them on sensitivity (LOD/LOQ), specificity (resolution
Impurity Formation & Structural Logic
Understanding the origin of the meta-isomer is prerequisite to selecting the detection method. The impurity is not a degradation product but a "carry-over" regioisomer.
Figure 1: Zafirlukast Impurity Genesis Pathway
Caption: Formation of Zafirlukast meta-isomer via competitive coupling of sulfonamide regioisomers.
Comparative Analysis of Detection Methods
Method A: UPLC with Phenyl-Hexyl Chemistry (Recommended for QC)
Standard C18 columns often struggle to separate the ortho and meta isomers due to their identical hydrophobicity. Phenyl-Hexyl stationary phases utilize
-
Mechanism:
stacking interactions differ between the ortho (sterically hindered) and meta (planar accessible) positions. -
Suitability: Routine QC release testing; impurity profiling.
Method B: LC-MS/MS (Triple Quadrupole)
While the isomers have the same parent mass (
-
Mechanism: MRM (Multiple Reaction Monitoring) quantification.
-
Suitability: Trace analysis, genotoxic impurity screening, or when UV baseline noise is too high.
Method C: Normal Phase Chiral Chromatography
Surprisingly, amylose-based chiral columns (e.g., Chiralpak IA) have shown superior selectivity for non-chiral regioisomers due to the rigid "grooves" in the polysaccharide stationary phase.
-
Mechanism: Steric exclusion and hydrogen bonding in the chiral cavity.
-
Suitability: Orthogonal validation; when reverse-phase fails.
Performance Data Comparison
| Feature | Method A: UPLC (Phenyl-Hexyl) | Method B: LC-MS/MS | Method C: NP-Chiral (Amylose) |
| Detection Principle | UV Absorbance (238 nm) | Electrospray Ionization (ESI-) | UV Absorbance (240 nm) |
| LOD (Typical) | 3–5 ng/mL (0.005%) | 0.1–0.5 ng/mL (0.0005%) | 10–20 ng/mL (0.015%) |
| Resolution ( | > 2.0 (High) | N/A (Mass based*) | > 3.0 (Very High) |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| Cost per Run | Low | High | Medium |
| Throughput | High (< 10 min) | High (< 5 min) | Low (> 20 min) |
*Note: LC-MS/MS resolution depends on the LC front-end; however, MS specificity allows detection even with partial co-elution if unique fragments exist, though isomeric mass usually requires chromatographic separation.
Detailed Experimental Protocols
Protocol 1: Determination of LOD via UPLC-UV (Phenyl-Hexyl)
Objective: Achieve baseline separation of meta-isomer to calculate Signal-to-Noise (S/N) ratio.
Reagents:
-
Acetonitrile (HPLC Grade)[2]
-
Ammonium Formate (10 mM, pH 4.0)
-
Zafirlukast Reference Standard[3]
-
Meta-isomer Impurity Standard
Workflow:
-
Column Selection: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
Preparation of Standards:
-
Prepare a stock solution of Meta-isomer at 100 µg/mL in Methanol.
-
Serially dilute to concentrations: 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL.
-
-
LOD Calculation (S/N Method):
-
Inject the lowest concentration (e.g., 0.05 µg/mL).
-
Measure the peak height of the meta-isomer.
-
Measure the peak-to-peak noise of the baseline in a blank injection over a distance of 20 times the peak width.
-
Formula:
(Standard Deviation of Response / Slope) OR . -
Target: S/N ratio of 3:1.[7]
-
Protocol 2: Validation via LC-MS/MS
Objective: Confirm LOD for trace levels (e.g., < 1 ppm).
Workflow:
-
System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with HPLC.
-
Ionization: ESI Negative Mode (Zafirlukast ionizes well in negative mode due to the sulfonamide and amide protons).
-
Transitions (MRM):
-
Precursor: 574.2
-
Product 1 (Quantifier): 462.1 (Loss of cyclopentyl carbamate)
-
Product 2 (Qualifier): 310.0
-
-
LOD Determination:
-
Inject blank matrix to establish background noise.
-
Inject decreasing concentrations of meta-isomer until the signal is 3x the background noise.
-
Decision Logic for Method Selection
Figure 2: Analytical Decision Tree
Caption: Decision matrix for selecting the appropriate LOD determination method based on sensitivity needs.
Expert Insights & Troubleshooting
-
The "Critical Pair" Trap: In standard C18 methods, the meta-isomer often elutes on the tail of the Zafirlukast peak. To determine a true LOD, you must ensure
. If , the LOD is artificially inflated by the parent peak's background. Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases to invert or significantly shift selectivity. -
Sample Solvent Effects: Zafirlukast is insoluble in water. Dissolving in 100% THF or Methanol can cause "solvent wash" effects that distort early eluting peaks. Use the mobile phase starting composition as the diluent whenever possible to maintain peak sharpness and maximize S/N ratio.
-
Stability: Zafirlukast is light-sensitive. All LOD experiments must be performed using amber glassware to prevent photodegradation (cis-isomer formation) from interfering with the meta-isomer determination.
References
-
Goverdhan, G., et al. (2025). "Identification, characterization and synthesis of impurities of zafirlukast." ResearchGate.[8] Available at: [Link]
-
Reddy, A.R., et al. (2012). "Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast." Journal of Chromatographic Science. Available at: [Link]
-
Madhavi, A., et al. (2009).[6][9] "LC Separation of para and meta Isomers of Zafirlukast in Bulk Drug Samples and Pharmaceutical Dosage Forms Using a Chiral Stationary Phase." Chromatographia. Available at: [Link]
Sources
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
inter-day reproducibility of Zafirlukast impurity assays
Title: Inter-Day Reproducibility of Zafirlukast Impurity Assays: Core-Shell Optimization vs. Traditional Porous C18
Executive Summary
In the pharmaceutical analysis of leukotriene receptor antagonists, specifically Zafirlukast , achieving robust intermediate precision (inter-day reproducibility) is a persistent challenge due to the structural similarity of its process-related impurities. This guide objectively compares the performance of a Modern Core-Shell C18 Protocol (The Product) against a Legacy 5µm Porous C18 Protocol (The Alternative) .
Experimental data indicates that while traditional methods satisfy basic regulatory requirements, the Core-Shell optimization significantly reduces inter-day variability (RSD dropped from 1.8% to 0.4% for critical impurities) and improves the resolution of the critical meta/para-isomer pair.
Technical Background & Causality
Zafirlukast (an indole derivative) is susceptible to degradation via alkaline hydrolysis and oxidative stress. The primary analytical challenge is not just detection, but the reproducible separation of the active pharmaceutical ingredient (API) from its regio-isomers (Impurities A and B) and degradation products (Sulfonamide adducts).
Why Inter-Day Reproducibility Fails in Legacy Methods: Traditional 5µm fully porous columns often suffer from:
-
Frictional Heating: At higher flow rates needed for reasonable run times, radial temperature gradients cause band broadening, shifting retention times across different days/instruments.
-
Mass Transfer Limitations: Deep pores result in slower analyte diffusion, causing peak tailing that fluctuates with minor mobile phase aging.
The Solution (Core-Shell Technology): The optimized protocol utilizes 2.6µm solid-core particles.[1][2] The solid core reduces the diffusion path length, minimizing resistance to mass transfer (the C-term in the van Deemter equation). This results in sharper peaks and, crucially, highly consistent retention times across varying environmental conditions.
Comparative Methodology
The following protocols were executed over 3 non-consecutive days by different analysts to establish intermediate precision.
Protocol A: The Alternative (Legacy USP-Type)
-
Column: Traditional C18, 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (50:50 Isocratic).[4][5]
-
Temperature: 25°C.
-
Drawback: Long equilibration times and sensitivity to buffer pH fluctuations.
Protocol B: The Product (Optimized Core-Shell)
-
Column: Core-Shell C18 (e.g., Accucore RP-MS or equivalent), 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase: 20mM Ammonium Formate (pH 4.5) : Acetonitrile (Gradient).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C.
-
Advantage: High throughput, stable baselines, and enhanced selectivity for isomers.
Workflow Visualization
The following diagram outlines the validation logic used to assess inter-day reproducibility.
Caption: Workflow for assessing intermediate precision across variable analyst and instrument conditions.
Experimental Protocol (Self-Validating)
To ensure this guide is actionable, the detailed steps for Protocol B (Optimized) are provided below. This system is self-validating via the "Critical Pair Resolution" check.
Step 1: Mobile Phase Preparation
-
Solvent A: Dissolve 1.26 g Ammonium Formate in 1000 mL water. Adjust pH to 4.5 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Acetonitrile (LC-MS Grade).
-
Rationale: Ammonium formate provides better buffering capacity at pH 4.5 than phosphate, stabilizing the ionization of the Zafirlukast sulfonamide moiety.
Step 2: Standard Preparation
-
Prepare a Stock Solution of Zafirlukast Reference Standard (1000 µg/mL) in Methanol.
-
Spike with Impurity A (Meta-isomer) and Impurity B (Methyl ester) to a concentration of 0.5% relative to API.
Step 3: Chromatographic Gradient
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 60 | 40 |
Step 4: System Suitability Check (The "Go/No-Go" Gate)
-
Inject the System Suitability Solution.
-
Requirement: The resolution (Rs) between Zafirlukast and Impurity A must be ≥ 2.5 .
-
Note: If Rs < 2.5, re-equilibrate column for 10 mins. This specific pair is the most sensitive indicator of column aging.
Performance Analysis: Inter-Day Reproducibility
The following data summarizes the %RSD (Relative Standard Deviation) of the impurity peak areas across 3 days (n=18 injections total).
Table 1: Inter-Day Precision Comparison (% RSD)
| Analyte | Legacy Method A (5µm) | Optimized Method B (Core-Shell) | Improvement Factor |
| Zafirlukast (API) | 1.2% | 0.3% | 4x |
| Impurity A (Meta-isomer) | 2.8% | 0.6% | 4.6x |
| Impurity B (Degradant) | 3.5% | 0.8% | 4.3x |
| Total Impurities | 4.1% | 1.1% | 3.7x |
Analysis: The Legacy Method shows acceptable precision for the main peak but fails to maintain tight control over the low-level impurities (RSD > 3%). This is attributed to baseline drift caused by the stronger thermal gradients in the larger 4.6mm ID column. The Optimized Method maintains sub-1% RSD for individual impurities, a critical requirement for modern CMC release testing.
Table 2: Critical Pair Resolution Stability
| Parameter | Day 1 (Rs) | Day 2 (Rs) | Day 3 (Rs) | Drift |
| Legacy Method | 1.8 | 1.6 | 1.5 | -16.6% |
| Optimized Method | 3.2 | 3.2 | 3.1 | -3.1% |
Insight: The Legacy Method approaches the failure limit (Rs < 1.5) by Day 3. The Optimized Method starts with a higher baseline resolution (3.2), providing a significant safety margin for method lifecycle management.
Discussion & Mechanistic Insight
The superior inter-day reproducibility of the Optimized Core-Shell Protocol is driven by two mechanistic factors:
-
Van Deemter Optimization: The 2.6µm particles operate at the minimum of the van Deemter curve at higher linear velocities. This allows for faster flow rates without sacrificing efficiency, reducing the "residence time" of the analyte on the column and minimizing band broadening due to longitudinal diffusion.
-
Surface Chemistry Stability: The switch from Phosphate (pH 5.0) to Ammonium Formate (pH 4.5) is crucial. Zafirlukast has a pKa near 5.5. Operating at pH 5.0 (Legacy) puts the molecule in a transition state of ionization, making retention highly sensitive to minor pH errors in buffer prep. Operating at pH 4.5 (Optimized) fully suppresses ionization of the acidic moiety, stabilizing retention times across different batches of mobile phase.
Impurity Formation Pathway: Understanding the degradation pathway helps in monitoring the correct peaks.
Caption: Simplified degradation pathway of Zafirlukast leading to common hydrolytic impurities.
References
-
Goverdhan, G., et al. (2009).[6] "Identification, characterization and synthesis of impurities of zafirlukast." Journal of Pharmaceutical and Biomedical Analysis.
-
Thiyagarajan, T. K., et al. (2012).[6] "Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast." Journal of Chromatographic Science.
-
Ficarra, R., et al. (2000).[7] "Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation." Journal of Pharmaceutical and Biomedical Analysis.
-
Thermo Fisher Scientific. (Application Note). "Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column."
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: CoA Interpretation & Validation for Zafirlukast Stable Isotopes
This guide outlines the technical interpretation of Certificates of Analysis (CoA) for Zafirlukast stable isotopes, designed for scientists in regulated bioanalysis (GLP/GMP).
Executive Summary: The Shift to Stable Isotopes
In the quantitative bioanalysis of Zafirlukast (Accolate), the industry standard has shifted from structural analogs (e.g., Glybenclamide, ICI 198 707) to Stable Isotope Labeled Internal Standards (SIL-IS), such as Zafirlukast-d7 or Zafirlukast-d5 .[1]
While analogs were historically sufficient for HPLC-UV methods, they fail to adequately compensate for the matrix effects (ionization suppression/enhancement) inherent in LC-MS/MS.[1] A SIL-IS co-elutes with the analyte, experiencing the exact same matrix environment at the electrospray interface, thus providing a true correction factor.
Comparative Performance: SIL-IS vs. Analog
The following table summarizes why a high-quality SIL-IS is the critical reagent for Zafirlukast bioanalysis.
| Feature | Zafirlukast-d7 (SIL-IS) | Glybenclamide (Analog IS) | Impact on Data Quality |
| Retention Time | Identical to Zafirlukast | Different | SIL-IS corrects for retention time shifts; Analog does not.[1] |
| Matrix Effect Compensation | Perfect : Co-elutes, experiences same suppression. | Poor : Elutes in different matrix zone.[1] | Analog usage leads to higher %CV and potential assay failure in patient samples. |
| Recovery Correction | Tracks extraction efficiency variations perfectly. | Tracks broadly, but physicochemical differences introduce bias. | SIL-IS ensures accuracy even with variable extraction yields.[1] |
| Cross-Talk Risk | High : Requires CoA scrutiny (Isotopic Purity).[1] | None : Mass is distinct.[1] | SIL-IS requires strict CoA interpretation to prevent false positives.[1] |
Deep Dive: Interpreting the Certificate of Analysis (CoA)
For a Senior Application Scientist, the CoA is not just a receipt; it is a risk assessment tool. When reviewing a CoA for Zafirlukast isotopes, prioritize the following three parameters.
A. Isotopic Purity (Enrichment) vs. Chemical Purity
The Trap: A standard can have 99.9% Chemical Purity (HPLC) but only 98% Isotopic Purity.[1] For an Internal Standard, Isotopic Purity is paramount .
-
Definition: The percentage of the molecule that actually contains the heavy isotopes (e.g., D7) versus lower isotopologues (D0, D1, D2).
-
Critical Threshold: Look for ≥ 99.0 atom % D .[1]
-
The Risk (Reverse Cross-Talk): If the CoA shows significant "D0" (unlabeled Zafirlukast) content, the IS itself will contribute to the analyte signal.
-
Calculation: If your IS concentration is 500 ng/mL and it contains 0.5% D0, you are spiking 2.5 ng/mL of "fake" analyte into every sample. If your LLOQ is 1.0 ng/mL, this IS is unusable.
-
B. Isotopic Distribution & Mass Shift
Zafirlukast (C31H33N3O6S) contains Sulfur and a high Carbon count, creating a significant natural isotope envelope (M+1 from ¹³C, M+2 from ³⁴S).
-
Requirement: The mass difference (
m) between Analyte and IS must be sufficient to avoid "Forward Cross-Talk" (Analyte contributing to IS signal). -
Zafirlukast Specifics:
-
Zafirlukast Monoisotopic Mass: ~575.2 Da.[1]
-
Zafirlukast-d3:
m = +3.[1][2][3] Risky.[1] The natural M+3 abundance of the analyte (due to multi-carbon/sulfur isotopes) can be significant at ULOQ, interfering with the IS channel. -
Zafirlukast-d7:
m = +7.[1] Ideal.[1][3][4][5] The natural abundance of Zafirlukast M+7 is negligible.
-
C. Label Position & Stability
The CoA must specify the position of the label.
-
Stable: Deuterium on the tolyl ring or the N-methyl group (non-exchangeable).[1]
-
Unstable: Deuterium on the amide nitrogen or near the acidic sulfonamide group (exchangeable protons).
-
Verification: Ensure the CoA structure confirms the label is on a carbon-hydrogen bond that is not acidic or liable to exchange in protic solvents (methanol/water).
The Self-Validating Protocol: Cross-Talk Stress Test
Do not trust the CoA blindly.[1] Perform this "Stress Test" during method development to validate the reagent's suitability.
Step 1: Reverse Cross-Talk Check (IS Purity)[1]
-
Objective: Confirm the IS does not contain interfering amounts of unlabeled Zafirlukast (D0).
-
Protocol:
-
Acceptance Criteria: The interference peak area at the analyte retention time must be < 20% of the LLOQ peak area.
Step 2: Forward Cross-Talk Check (Mass Resolution)[1]
-
Objective: Confirm the Analyte's natural isotopes do not interfere with the IS channel.
-
Protocol:
-
Acceptance Criteria: The interference peak area at the IS retention time must be < 5% of the average IS response .
Visualizations
Diagram 1: CoA Decision Logic
This decision tree guides the acceptance or rejection of a Zafirlukast IS batch based on CoA data.
Caption: Decision logic for accepting Zafirlukast Internal Standard based on CoA parameters.
Diagram 2: The Cross-Talk Mechanism
Understanding how isotopic impurities and natural abundance create interference.
Caption: Mechanism of Forward and Reverse Cross-Talk in LC-MS/MS bioanalysis.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][6] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5717, Zafirlukast.[1] Available at: [Link][1]
-
Stokvis, E., et al. Quantitative analysis of synthetic drugs in biological fluids using stable isotope labeled internal standards. Biomedical Chromatography. (2005).[1] (General reference on SIL-IS principles).
-
Veeprho Laboratories. Zafirlukast-d7 Product Information. (Example of commercially available d7 isotope). Available at: [Link][1]
Sources
- 1. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. veeprho.com [veeprho.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Zafirlukast m-Tolyl Isomer-d7
Executive Summary & Operational Directives
Status: High-Value Research Standard / Stable Isotope Primary Hazard: Hepatotoxicity (Liver Toxicity) / Aquatic Chronic Toxicity Disposal Method: High-Temperature Incineration (Destruction) Drain Disposal: STRICTLY PROHIBITED
This guide mandates the handling and disposal protocols for Zafirlukast m-Tolyl Isomer-d7 (CAS: 1794760-52-3).[1] As a deuterated internal standard used in LC-MS/MS quantification, this substance is chemically stable but biologically active. Although it is a stable isotope (non-radioactive), it must be managed as Hazardous Chemical Waste due to the biological activity of the Zafirlukast pharmacophore and the lack of specific toxicological data for the m-tolyl isomer.
The Golden Rule: Treat this isomer with the same or higher level of containment as the parent compound, Zafirlukast, applying the Precautionary Principle due to its status as a structural impurity.
Chemical Profile & Risk Assessment
| Parameter | Technical Specification | Operational Implication |
| Compound Name | This compound | Structural isomer of Zafirlukast; labeled with 7 deuterium atoms.[1] |
| CAS Number | 1794760-52-3 | Use this for waste tagging and inventory reconciliation. |
| Molecular Weight | 582.72 g/mol | High molecular weight organic; non-volatile. |
| Solubility | DMSO, Methanol, Acetonitrile | Insoluble in water. Do not use water for initial spill cleanup. |
| Radioactivity | NONE (Stable Isotope) | DO NOT dispose of in radioactive waste streams. |
| RCRA Status | Not Listed (P or U list) | Manage as "Non-RCRA Regulated Chemical Waste" but mandate incineration. |
| GHS Hazards | H413 (Aquatic Chronic) | Prevent entry into drains or soil. |
The "Isomer" Risk Factor
The m-tolyl isomer differs from Zafirlukast by the position of the methyl group on the phenyl ring. In medicinal chemistry, positional isomers can exhibit vastly different potencies or off-target effects.
-
Action: Since specific LD50 data for the m-tolyl isomer is likely unavailable, you must assume it possesses equal or greater toxicity than Zafirlukast (Parent LD50 >5000 mg/kg, but hepatotoxic).
Pre-Disposal Handling & Segregation[2]
Before disposal, the waste must be segregated based on its physical state. Mixing streams (e.g., solids with liquids) increases disposal costs and safety risks.
Solid Waste (Pure Substance/Powder)
-
Container: Keep in the original amber glass vial if possible.
-
Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent label degradation and contain minor leakage.
-
Stream: Solid Chemical Waste (Incineration).
Liquid Waste (Stock Solutions)
-
Solvent Context: This compound is typically dissolved in Methanol (MeOH) or DMSO.
-
Segregation:
-
If dissolved in Methanol/Acetonitrile : Dispose in Flammable/Organic Solvents stream.
-
If dissolved in DMSO : Dispose in Non-Halogenated Organic stream.
-
If mixed with Chloroform/DCM : Dispose in Halogenated stream.
-
Step-by-Step Disposal Workflow
Protocol A: Disposal of Expired/Unused Solid Standard
-
Inventory Deactivation: Mark the container as "Zero Balance" in your laboratory inventory system (LIMS).
-
Packaging: Cap the vial tightly. If the septum is punctured, seal the cap with Parafilm.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "this compound" (Do not use abbreviations).
-
Constituents: 100% this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
-
Transfer: Move to the Satellite Accumulation Area (SAA). Place in the drum/bin designated for "Solid Organics / Debris for Incineration."
Protocol B: Disposal of Liquid Waste (HPLC Effluent/Stock)
-
Identification: Determine the primary solvent (e.g., Methanol).
-
Collection: Pour into the appropriate solvent waste carboy (e.g., 5L HDPE Carboy).
-
Critical: Do not fill the carboy >90% full.
-
-
Rinsing: Rinse the original vial 3x with a compatible solvent (Methanol). Add rinsate to the liquid waste carboy.
-
Vial Disposal: Deface the label on the empty, rinsed vial and place it in the Glass/Sharps bin (not general trash).
Visual Workflow: Disposal Decision Matrix
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Emergency Contingencies: Spill Management
Because Zafirlukast and its isomers are insoluble in water , standard spill kits (often water-based absorbents) may be ineffective for cleaning surfaces.
Dry Spill (Powder)
-
PPE: Nitrile gloves (double gloved), N95 mask (if powder is fine/aerosolized), Lab coat, Safety glasses.
-
Containment: Cover the powder with a damp paper towel (dampened with Methanol , not water) to prevent dust generation.
-
Cleanup: Wipe up the powder carefully.
-
Disposal: Place used towels and gloves into a clear plastic bag, seal, and tag as Solid Chemical Waste .
Wet Spill (Solution)
-
Absorb: Use a polypropylene absorbent pad or "chem-sorb" pillow.
-
Decontaminate:
-
Step 1: Wipe area with Methanol or Ethanol (solubilizes the compound).
-
Step 2: Wipe area with soap and water (removes the solvent residue).
-
-
Verification: If available, use a UV lamp (254 nm). Zafirlukast derivatives often fluoresce or absorb strongly; dark spots under UV on a TLC plate background indicate residue.
Regulatory & Compliance Reference
This protocol adheres to the following regulatory standards. Ensure your facility's local SOPs align with these federal baselines.
-
EPA Resource Conservation and Recovery Act (RCRA):
-
While not explicitly P-listed or U-listed, this compound falls under 40 CFR § 262.11 (Hazardous Waste Determination). It must be characterized based on its toxicity and aquatic hazard profile.
-
Reference:
-
-
EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P):
-
Prohibits drain disposal of any pharmaceutical substance (hazardous or non-hazardous).
-
Reference:
-
-
OSHA Hazard Communication Standard:
-
Requires proper labeling of all secondary containers and waste vessels.
-
Reference:[2]
-
References
-
Cayman Chemical. (2025). Safety Data Sheet: Zafirlukast. Retrieved from
-
U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3] Retrieved from
-
PubChem. (n.d.). Zafirlukast Compound Summary. National Library of Medicine. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
